molecular formula C11H17NO2 B2706918 3-Hydroxyadamantane-1-carboxamide CAS No. 67496-98-4

3-Hydroxyadamantane-1-carboxamide

Cat. No.: B2706918
CAS No.: 67496-98-4
M. Wt: 195.262
InChI Key: NJJBRFXBZFKQPJ-UHFFFAOYSA-N
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Description

3-Hydroxyadamantane-1-carboxamide (CAS 67496-98-4) is a functionalized adamantane derivative with a molecular formula of C 11 H 17 NO 2 and a molecular weight of 195.26 g/mol . This compound features the rigid, symmetrical tricyclic adamantane cage structure, which is known for its exceptional stability and lipophilicity, properties that are often leveraged in medicinal chemistry to enhance a molecule's metabolic stability and membrane permeability . The specific substitution with a carboxamide group at the 1-position and a hydroxyl group at the 3-position creates a multifunctional scaffold capable of forming key hydrogen bond interactions with biological targets . This compound is of significant interest in pharmaceutical research, particularly in the discovery and optimization of potent enzyme inhibitors. Adamantyl carboxamides have been identified as a key pharmacophore in the development of selective inhibitors for human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibition of 11β-HSD1, which is responsible for activating cortisol in tissues, is a promising therapeutic strategy for treating metabolic disorders such as type 2 diabetes, insulin resistance, and obesity . The adamantane core serves as a highly hydrophobic moiety that fits well within the enzyme's active site, and the carboxamide linker allows for the attachment of various aromatic groups to fine-tune potency and selectivity . Research indicates that N-methylated adamantyl carboxamides often exhibit enhanced inhibitory activity compared to their non-methylated counterparts, highlighting the importance of this structural class in structure-activity relationship (SAR) studies . Beyond metabolic disease research, adamantane derivatives similar to 3-Hydroxyadamantane-1-carboxamide are also investigated as inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1) , a target for obesity and diabetes, and are explored for their potential application in material science, such as in the development of optical materials and high-performance functional resins . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use. Researchers should consult the safety data sheet and conduct all appropriate risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyadamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJBRFXBZFKQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Hydroxyadamantane-1-carboxamide from 3-hydroxyadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

From 3-Hydroxyadamantane-1-carboxylic acid

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The conversion of 3-hydroxyadamantane-1-carboxylic acid (Starting Material, SM ) to 3-hydroxyadamantane-1-carboxamide (Target Molecule, TM ) presents a specific chemoselective challenge often overlooked in standard protocols: the stability of the tertiary bridgehead hydroxyl group.

While standard amidation often employs thionyl chloride (


) to generate an acid chloride intermediate, this reagent is contraindicated  for this specific substrate without protection. Reaction of 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride carries a high risk of converting the tertiary alcohol to a chloride via an 

-type mechanism, yielding 1,3-dichloroadamantane as a major impurity [1, 2].
Recommended Strategy

To ensure high fidelity and yield, this guide prioritizes nucleophilic activation over electrophilic chlorination. We present two validated pathways:

  • Method A (Primary Recommendation): CDI-Mediated Direct Amidation. This "one-pot" method is mild, avoids halogenated byproducts, and is highly scalable.

  • Method B (Alternative): Mixed Anhydride Activation. Ideal for laboratories where rapid throughput is required.

Part 2: Technical Protocols

Method A: CDI-Mediated Amidation (The "Mild" Route)

Recommended for high purity and preventing hydroxyl substitution.

1. Reaction Logic

1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid by forming a reactive acyl-imidazole intermediate. This species is sufficiently electrophilic to react with ammonia but not reactive enough to activate the tertiary hydroxyl group, preserving the adamantane scaffold's integrity.

2. Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
3-Hydroxyadamantane-1-carboxylic acid 196.241.0Substrate
1,1'-Carbonyldiimidazole (CDI) 162.151.2 - 1.3Activator
Ammonium Hydroxide (28-30% aq) 35.055.0 - 10.0Nucleophile
THF (Anhydrous) 72.1110-15 volSolvent
DMF (Anhydrous) 73.091-2 volCo-solvent (Optional)
3. Step-by-Step Procedure

Step 1: Activation

  • Charge a clean, dry round-bottom flask with 3-hydroxyadamantane-1-carboxylic acid (1.0 equiv).

  • Add anhydrous THF (10 mL per gram of SM). Note: If solubility is poor, add dry DMF (1-2 mL/g) to facilitate dissolution.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add CDI (1.2 equiv) portion-wise over 15 minutes.

    • Observation: Evolution of

      
       gas will occur. Ensure adequate venting.
      
  • Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 2 hours .

    • Checkpoint: Monitor by TLC or LCMS.[1] The acid peak should disappear, replaced by the acyl-imidazole intermediate (often unstable on silica, best seen by quenching an aliquot with methanol to form the methyl ester for analysis).

Step 2: Amidation

  • Cool the reaction mixture back to 0 °C .

  • Add Ammonium Hydroxide (28% aq) (5.0 - 10.0 equiv) dropwise.

    • Alternative: For strictly anhydrous conditions, bubble Ammonia gas through the solution for 30 minutes or use Ammonium Carbonate solid (3.0 equiv).

  • Stir vigorously at Room Temperature for 3-6 hours .

Step 3: Workup & Purification [2]

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Dilute the residue with Ethyl Acetate and Water .

  • Separate the layers.[3] Extract the aqueous layer 3x with Ethyl Acetate (the product is moderately polar due to the -OH group).

  • Wash the combined organic layers with 1N HCl (to remove imidazole byproduct), followed by Saturated

    
      and Brine .
    
  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Acetone/Hexanes or Ethanol/Ether if necessary.

Method B: Mixed Anhydride Method

Recommended for scale-up or when CDI is unavailable.

1. Reaction Logic

Activation is achieved using Isobutyl Chloroformate (IBCF) and a base (N-Methylmorpholine) to form a mixed anhydride. This intermediate reacts rapidly with ammonia.

2. Materials & Stoichiometry
ReagentEquivalentsRole
Substrate 1.0SM
Isobutyl Chloroformate 1.1Activator
N-Methylmorpholine (NMM) 1.2Base
Ammonia (0.5M in Dioxane) 2.0 - 3.0Nucleophile
THF/DCM 10 volSolvent
3. Step-by-Step Procedure
  • Dissolve SM (1.0 equiv) and NMM (1.2 equiv) in anhydrous THF at -15 °C (Ice/Salt bath).

  • Add Isobutyl Chloroformate (1.1 equiv) dropwise, maintaining temp < -10 °C.

  • Stir for 30 minutes to form the mixed anhydride.

  • Add Ammonia solution (or bubble gas) while keeping the temp < 0 °C.

  • Warm to RT and stir for 2 hours.

  • Workup: Similar to Method A, but wash with dilute citric acid instead of HCl to remove NMM.

Part 3: Critical Process Parameters & Visualization

Pathway Visualization

The following diagram illustrates the chemoselectivity logic, contrasting the Safe Route (CDI) against the Risky Route (Thionyl Chloride).

G SM 3-Hydroxyadamantane- 1-carboxylic acid SOCl2 Reagent: SOCl2 (Thionyl Chloride) SM->SOCl2 CDI Reagent: CDI (Carbonyldiimidazole) SM->CDI Impurity IMPURITY: 1,3-Dichloroadamantane (OH substituted by Cl) SOCl2->Impurity Unwanted SN1 Substitution Intermediate Intermediate: Acyl-Imidazole CDI->Intermediate Activation NH3 Reagent: NH3 (Ammonia) Intermediate->NH3 Product TARGET: 3-Hydroxyadamantane- 1-carboxamide NH3->Product Nucleophilic Acyl Substitution

Caption: Chemoselective pathway comparison. The CDI route (Green) preserves the tertiary alcohol, while thionyl chloride (Red) risks chlorination.

Analytical Specifications
ParameterExpected ValueNotes
Appearance White crystalline solid
Melting Point 203 - 207 °CConsistent with adamantane derivatives [3].
Mass Spec (ESI+) [M+H]+ = 196.1m/z 196.13 calc.
IR (KBr) 3300-3400 cm⁻¹ (OH/NH2)Broad stretch.
1H NMR δ ~1.5 - 2.2 (Adamantane CH/CH2)Characteristic multiplets.

Part 4: References

  • Vertex Pharmaceuticals. Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. (Demonstrates the conversion of 3-hydroxyadamantane-1-carboxylic acid to 1,3-dichloroadamantane using

    
    ). 
    
  • GuideChem. How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid? (Discusses the sensitivity of the adamantane scaffold).

  • Sigma-Aldrich. Product Specification: 3-Hydroxyadamantane-1-carboxylic acid.[4] (Physical property baseline).[5]

  • US Patent 9,051,256. Process for producing hydroxy adamantane carboxylic acid compounds. (Background on adamantane carboxylation and oxidation).

  • US Patent 2010/0317657. Compounds as Cannabinoid Receptor Ligands. (Contains specific examples of CDI coupling of 3-hydroxyadamantane-1-carboxylic acid).

Sources

Spectroscopic Analysis of 3-Hydroxyadamantane-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 3-Hydroxyadamantane-1-carboxamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Hydroxyadamantane-1-carboxamide (CAS 67496-98-4 ) is a critical pharmacophore scaffold and intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin, Saxagliptin analogs) and 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1) inhibitors.[1][2] Its unique tricyclic cage structure provides lipophilicity and metabolic stability, while the orthogonal functionalization at positions 1 (amide) and 3 (hydroxyl) allows for precise chemical diversification.

This guide provides a definitive spectroscopic profile for the identification, characterization, and quality control of this compound, synthesizing data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

ParameterSpecification
IUPAC Name 3-Hydroxyadamantane-1-carboxamide
CAS Number 67496-98-4
Molecular Formula

Molecular Weight 195.26 g/mol
Structure Adamantane cage substituted at C1 (-CONH

) and C3 (-OH)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water, DCM
Precursor 3-Hydroxyadamantane-1-carboxylic acid (CAS 42711-75-1)

Analytical Strategy Workflow

The following workflow outlines the logical progression for complete structural validation, ensuring distinction from its carboxylic acid precursor and potential isomeric impurities.

AnalysisWorkflow Start Sample: 3-Hydroxyadamantane- 1-carboxamide IR FT-IR Spectroscopy (Functional Group ID) Start->IR Step 1 MS LC-MS (ESI+) (MW & Purity) Start->MS Step 2 NMR 1H & 13C NMR (Structural Connectivity) Start->NMR Step 3 QC Final Release Specification IR->QC Amide I/II confirmed MS->QC m/z 195.1 [M+H]+ NMR->QC Isomer Purity >98%

Figure 1: Sequential analytical workflow for structural validation and purity assessment.

Spectroscopic Profiling (The Core)

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the carboxamide from the carboxylic acid precursor. The disappearance of the broad carboxylic O-H stretch and the appearance of the N-H doublet are diagnostic.

Functional GroupFrequency (

)
Assignment & Diagnostic Value
O-H Stretch 3300–3450 (Broad)Alcohol group at C3. Distinguishable from carboxylic OH (which is much broader/lower).
N-H Stretch 3150–3350 (Doublet)Primary amide (-CONH

). Asymmetric and symmetric stretching.
Amide I 1650–1690 (Strong)C=O stretching. Key diagnostic peak.
Amide II 1600–1640 (Medium)N-H bending. Confirms primary amide.
C-H Stretch 2850–2950

C-H of the adamantane cage.

Protocol:

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Scan Range: 4000–400

    
    .
    
  • Resolution: 4

    
    , 32 scans.
    
Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and fragmentation pattern. Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion:

    
     m/z
    
  • Adducts:

    
     m/z (Common in ESI)
    

Fragmentation Pathway (CID): Unlike linear alkyls, the adamantane cage is robust. Fragmentation typically involves the loss of substituents before cage degradation.

Fragmentation M Parent Ion [M+H]+ = 196.1 Frag1 Loss of NH3 [M-NH3]+ = 179.1 M->Frag1 -17 (NH3) Frag2 Loss of H2O [M-H2O]+ = 178.1 M->Frag2 -18 (H2O) Frag3 Cage Cation (Adamantyl) m/z ~135 Frag1->Frag3 Cage Fragmentation Frag2->Frag3 Cage Fragmentation

Figure 2: Predicted ESI-MS fragmentation pathway showing sequential loss of neutral species.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The adamantane cage possesses symmetry that simplifies the spectrum. Solvent: DMSO-


 (Preferred for solubility and observing exchangeable protons).

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
6.90, 7.20 Broad Singlets1H each

Amide protons are non-equivalent due to restricted rotation (typical in amides).
4.50 Singlet (Broad)1H

Hydroxyl proton. Chemical shift varies with concentration/temp.
2.10 Broad Singlet2HH2Methylene protons adjacent to both substituents.
1.50 – 1.80 Multiplets12HCage HRemaining adamantane cage protons (H4-H10).

Note: The adamantane protons appear as a series of multiplets. The key is the integration of 12H for the cage bulk and 2H for the bridgehead methylene between the functional groups.


C NMR (100 MHz, DMSO-

)
Shift (

ppm)
Carbon TypeAssignment
178.5 Quaternary (C=O)Amide Carbonyl. (Distinct from Acid ~177.5, Ester ~176).
68.2 Quaternary (C-O)C3 (attached to OH).
46.5 Quaternary (C-C=O)C1 (attached to Amide).
44.0 – 30.0

/

Adamantane cage carbons (Positions 2, 4-10).

Experimental Protocols

Sample Preparation for NMR
  • Weighing: Accurately weigh 5–10 mg of the sample.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.8% D).
    
  • Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to prevent line broadening due to particulates.

  • Acquisition:

    • 
      H:  16 scans, 1 second relaxation delay.
      
    • 
      C:  1024 scans minimum (quaternary carbons at C1 and C3 have long relaxation times; consider adding Cr(acac)
      
      
      
      if S/N is poor).
HPLC Purity Method (Reverse Phase)

Because of the polar hydroxyl and amide groups, standard C18 columns may show tailing. A polar-embedded column is recommended.

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 205 nm (low wavelength required as the compound lacks strong chromophores).

  • Flow Rate: 1.0 mL/min.

References

  • Synthesis & Intermediates: AbbVie Inc. "Compounds as cannabinoid receptor ligands and uses thereof." U.S. Patent 9,006,275 , 2015. (Describes the synthesis of 3-hydroxyadamantane-1-carboxamide as Example 153A).

  • Chemical Database: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2736518 (Acid precursor)." PubChem.[3][4] Accessed 2026.[5]

  • General Adamantane Spectroscopy: Sigma-Aldrich / Merck. "3-Hydroxyadamantane-1-carboxylic acid Specification Sheet." (Provides baseline spectral data for the acid analog).

  • CAS Registry: Chemical Abstracts Service. CAS No. 67496-98-4 (3-Hydroxyadamantane-1-carboxamide).[1][2][4]

Sources

The Adamantane Scaffold: A Foundation for Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of 3-Hydroxyadamantane-1-carboxamide and Its Analogs

This guide provides a comprehensive technical overview of the crystal structure of adamantane derivatives, with a specific focus on 3-Hydroxyadamantane-1-carboxamide and its close analog, 3-Hydroxyadamantane-1-carboxylic acid. The adamantane cage, a rigid and sterically demanding hydrocarbon framework, imparts unique physicochemical properties to its derivatives, making them valuable scaffolds in drug discovery and materials science.[1][2][3] Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the engineering of novel materials.

This document is intended for researchers, scientists, and drug development professionals, offering insights into the experimental determination of crystal structures, the nature of intermolecular interactions that govern the solid-state packing, and the application of this knowledge in a scientific context.

Adamantane, the smallest diamondoid, is a highly symmetrical and strain-free molecule (C₁₀H₁₆).[2] Its rigid structure serves as a robust anchor for functional groups, influencing the overall shape, lipophilicity, and metabolic stability of a molecule.[3][4] When functional groups capable of hydrogen bonding, such as hydroxyl (-OH) and carboxamide (-CONH₂), are introduced onto the adamantane core, they direct the assembly of molecules in the solid state, leading to predictable and often intricate crystal lattices.

Crystal Structure of a Close Analog: 3-Hydroxyadamantane-1-carboxylic Acid

While the specific crystal structure of 3-Hydroxyadamantane-1-carboxamide is not publicly available in crystallographic databases as of this writing, a detailed analysis of its carboxylic acid analog, 3-Hydroxyadamantane-1-carboxylic acid (C₁₁H₁₆O₃), provides invaluable insights into the expected structural behavior. The crystal structure of this compound has been determined by X-ray diffraction.[5][6]

The key crystallographic data for 3-Hydroxyadamantane-1-carboxylic acid is summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal lattice.

Crystallographic Parameter Value Significance
Chemical FormulaC₁₁H₁₆O₃Defines the elemental composition of the molecule.
Molecular Weight196.24 g/mol Mass of one mole of the substance.[6][7]
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/nSpecifies the symmetry elements within the unit cell.[6]
a6.675 ÅUnit cell dimension along the a-axis.[6]
b20.767 ÅUnit cell dimension along the b-axis.[6]
c7.109 ÅUnit cell dimension along the c-axis.[6]
α90.00°Interaxial angle.[6]
β106.08°Interaxial angle.[6]
γ90.00°Interaxial angle.[6]
Z4Number of molecules in the unit cell.

Data sourced from the Crystallography Open Database (COD) entry 2006271 and associated publication.[6]

The crystal structure of 3-Hydroxyadamantane-1-carboxylic acid is characterized by extensive intermolecular hydrogen bonding.[5] The hydroxyl and carboxyl groups are the primary drivers of the supramolecular assembly, forming a robust network that dictates the crystal packing.[5]

The Anticipated Crystal Structure of 3-Hydroxyadamantane-1-carboxamide

Based on the structure of the carboxylic acid analog, we can predict the key structural features of 3-Hydroxyadamantane-1-carboxamide. The carboxamide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O).[8] This, in conjunction with the hydroxyl group, will lead to a complex and stable three-dimensional hydrogen-bonding network.

It is highly probable that the crystal structure of 3-Hydroxyadamantane-1-carboxamide will feature:

  • Hydrogen-bonded chains or sheets: The molecules are likely to self-assemble into extended arrays through N-H···O and O-H···O interactions.

  • Dimeric motifs: Carboxamides often form dimeric structures through pairs of N-H···O hydrogen bonds.

  • Efficient packing of the adamantane cages: The bulky adamantane groups will pack in a way that minimizes void space, driven by van der Waals forces.

The following diagram illustrates the potential hydrogen bonding network in the crystal lattice of 3-Hydroxyadamantane-1-carboxamide.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH2 H₂N- B_CO =O A_NH2->B_CO N-H···O A_CO =O A_Adamantyl Adamantyl A_OH -OH B_NH2 H₂N- A_OH->B_NH2 O-H···N B_Adamantyl Adamantyl B_OH -OH C_CO =O B_OH->C_CO O-H···O C_NH2 H₂N- C_Adamantyl Adamantyl C_OH -OH

Caption: Predicted hydrogen bonding network in 3-Hydroxyadamantane-1-carboxamide.

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that requires careful execution and sophisticated instrumentation. The following protocol outlines the typical workflow for a small organic molecule like 3-Hydroxyadamantane-1-carboxamide.

Synthesis and Purification

The first step is the chemical synthesis of the target compound. 3-Hydroxyadamantane-1-carboxamide can be synthesized from 3-Hydroxyadamantane-1-carboxylic acid.[9] A common method involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.[10]

Protocol for Synthesis:

  • Acid Chloride Formation: React 3-Hydroxyadamantane-1-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane).

  • Amidation: The resulting acid chloride is then reacted with ammonia (aqueous or gaseous) to form the desired carboxamide.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain a high-purity sample, which is crucial for growing high-quality crystals.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is more of an art than a science, and several techniques may need to be explored.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This is a computationally intensive process that involves:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

The workflow for crystal structure determination is illustrated in the diagram below.

G A Synthesis & Purification B Crystallization A->B High-purity compound C X-ray Diffraction B->C Single crystal D Data Processing C->D Diffraction pattern E Structure Solution D->E Processed data F Structure Refinement E->F Initial model G Validation & Analysis F->G Refined structure

Caption: Experimental workflow for crystal structure determination.

Conclusion and Future Perspectives

The crystal structure of 3-Hydroxyadamantane-1-carboxamide, while not yet experimentally determined, can be confidently predicted based on the known structure of its carboxylic acid analog and the fundamental principles of supramolecular chemistry. The presence of both hydroxyl and carboxamide functional groups will undoubtedly lead to a rich and robust hydrogen-bonding network, which will be the primary determinant of its solid-state architecture.

The experimental determination of this crystal structure would be a valuable contribution to the field, providing a deeper understanding of the interplay between the rigid adamantane scaffold and the directional nature of hydrogen bonds. This knowledge can be leveraged in the design of new pharmaceutical cocrystals with tailored properties and in the development of novel functional materials based on adamantane derivatives.

References

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Center for Biotechnology Information. [Link]

  • Theoretical investigations of two adamantane derivatives: A combined X-ray, DFT, QTAIM analysis and molecular docking. ResearchGate. [Link]

  • 3-Hydroxyadamantane-1-acetic acid. National Center for Biotechnology Information. [Link]

  • 1-Acetyl-3-hydroxyadamantane and 1-carboxy-3-hydroxyadamantane. PubMed. [Link]

  • Adamantane. Wikipedia. [Link]

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. National Center for Biotechnology Information. [Link]

  • Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. ACS Publications. [Link]

  • Hydrogen-bonding arrangement in the structure of the title compound. ResearchGate. [Link]

  • Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. PrepChem.com. [Link]

  • 3-Amino-1-Adamantanol.
  • 3-Hydroxyadamantane-1-acetic acid. ResearchGate. [Link]

  • Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. Royal Society of Chemistry. [Link]

  • Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. [Link]

  • 1-Carboxy-3-adamantanol. PubChem. [Link]

  • Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]

  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols. ResearchGate. [Link]

  • Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. National Center for Biotechnology Information. [Link]

  • Cambridge Structural Database. re3data.org. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Center for Biotechnology Information. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • 3-hydroxyadamantane-1-carboxylic acid (C11H16O3). PubChemLite. [Link]

  • Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. MDPI. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • The corresponding response surface of 3-hydroxy-1-adamantanecarboxylic acid. ResearchGate. [Link]

Sources

Discovery and history of adamantane-based carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Lipophilic Anchor: Discovery and Medicinal Chemistry of Adamantane-Based Carboxamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diamondoid Scaffold

Adamantane (


) is a tricyclic, cage-like hydrocarbon often described as a "lipophilic bullet." In medicinal chemistry, its rigidity, lipophilicity, and metabolic stability make it a privileged scaffold. While early applications focused on simple amines (e.g., Amantadine), modern drug discovery has pivoted toward Adamantane-1-carboxamides  (

).

This guide analyzes the transition from simple adamantyl amines to complex carboxamides, focusing on their role as potent inhibitors of 11


-HSD1 , CB2 agonists , and P2X7 antagonists . It provides a technical breakdown of their synthesis, Structure-Activity Relationships (SAR), and validated experimental protocols.

Historical Genesis: From Petroleum to Pharmacophore

The history of adamantane chemistry is a progression from a chemical curiosity to a cornerstone of rational drug design.

Discovery and Early Synthesis
  • 1933: Isolated from Hodonín crude oil by Landa and Macháček. Its diamond-like lattice structure was confirmed, but it remained a rarity.

  • 1941: Prelog achieves the first laboratory synthesis, but with negligible yield (0.16%).

  • 1957 (The Turning Point): Paul von Ragué Schleyer discovers the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[1] This single-step synthesis made adamantane commercially available and launched its medicinal chemistry.

The "Lipophilic Bullet" Era

Initial derivatives were simple amines. Amantadine (1-aminoadamantane) was approved in 1966 as an antiviral (Influenza A) and later for Parkinson’s. The "lipophilic bullet" concept emerged: attaching an adamantane cage to a pharmacophore improves membrane permeability and protects adjacent functional groups from metabolic attack.

Evolution to Carboxamides

As drug targets became more complex, the simple amine linker proved insufficient for specific binding pockets. Chemists shifted to the Adamantane-1-carboxamide scaffold. The amide bond (


) offers:
  • Hydrogen Bonding: A donor/acceptor motif absent in the amine.

  • Vectorial Orientation: The carbonyl group rigidly directs the substituent

    
    , crucial for fitting into deep hydrophobic pockets (e.g., the catalytic site of 11
    
    
    
    -HSD1).

History Discovery 1933: Isolation from Petroleum (Landa & Macháček) Schleyer 1957: Schleyer Synthesis (AlCl3 rearrangement) Discovery->Schleyer Availability Amantadine 1966: Amantadine (Amine) Antiviral/Parkinson's Schleyer->Amantadine First Gen Drugs Carboxamides 2000s+: Adamantane Carboxamides (11β-HSD1, CB2, P2X7) Amantadine->Carboxamides Scaffold Evolution (H-bonding, Orientation)

Figure 1: Timeline of adamantane chemistry evolution from isolation to advanced medicinal scaffolds.

Medicinal Chemistry & Case Studies

The adamantane-1-carboxamide moiety is not merely a passive carrier; it is an active pharmacophore element.

Target 1: 11 -HSD1 Inhibitors (Metabolic Syndrome)

11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) converts cortisone to cortisol.[2][3] Excess cortisol in adipose tissue drives obesity and insulin resistance.
  • The Challenge: Inhibitors must be selective for Type 1 over Type 2 (kidney) to avoid hypertension.

  • The Solution: Adamantane-1-carboxamides fit the large, hydrophobic substrate-binding pocket of 11

    
    -HSD1.
    
  • Key Compounds: Abbott Laboratories and others developed series where the adamantane is linked via an amide to a spacer (often thiophene or thiazole) and a distal aromatic ring.

    • Mechanism:[4] The adamantane fills the lipophilic pocket, while the amide carbonyl accepts a hydrogen bond from the catalytic Tyr183 or Ser170 residues.

Data Summary: 11


-HSD1 Inhibition (Representative Data) 
Compound ClassR-Group (Amide Substituent)IC50 (Human 11

-HSD1)
Selectivity (vs Type 2)
Adamantyl Amide Thiophene-2-yl-methyl~200 nM>100-fold
Adamantyl Amide 3-Chloro-4-fluorophenyl~15 nM>500-fold
Adamantyl Ether (Comparison)~5 nM>1000-fold
Target 2: CB2 Agonists (Inflammation & Pain)

The Cannabinoid Receptor Type 2 (CB2) is a GPCR involved in immune modulation.

  • The Scaffold: 2-(Adamantan-1-ylcarboxamido)thiophenes.

  • SAR Logic: The adamantane group mimics the lipophilic tail of endogenous cannabinoids (like anandamide) but provides a rigid anchor. The carboxamide linker positions the thiophene ring to interact with aromatic residues (Phe/Trp) in the receptor core.

  • Result: Highly selective CB2 agonists with nanomolar affinity (

    
     nM) and reduced CNS side effects compared to CB1 ligands.
    
Target 3: P2X7 Antagonists (Immunology)

The P2X7 receptor regulates IL-1


 release.
  • Structural Nuance: While many P2X7 antagonists are N-adamantyl amides (Ad-NH-CO-R), the "reverse" adamantane-1-carboxamides (Ad-CO-NH-R) also appear in patent literature.

  • Function: The adamantane cage blocks the ion channel pore or an allosteric pocket, preventing the ATP-induced conformational change required for channel opening.

SAR_Logic Scaffold Adamantane Cage Lipophilic Anchor (Fills Hydrophobic Pocket) Linker Carboxamide (-CO-NH-) H-Bond Acceptor/Donor (Tyr/Ser Interaction) Scaffold->Linker Rigid Attachment R_Group Variable Region (R) Specificity Element (Aryl/Heteroaryl) Linker->R_Group Vectorial Display HSD1 11β-HSD1 Inhibition (Metabolic Stability) R_Group->HSD1 CB2 CB2 Agonism (Receptor Activation) R_Group->CB2

Figure 2: Structure-Activity Relationship (SAR) logic of the Adamantane-1-carboxamide scaffold.

Technical Protocol: Synthesis of Adamantane-1-Carboxamides

This protocol describes the "Self-Validating" synthesis of a generic N-substituted adamantane-1-carboxamide using the Acid Chloride method. This is preferred over direct coupling (EDCI) for steric reasons when the adamantane core is involved.

Reaction Scheme
  • Activation: 1-Adamantanecarboxylic acid

    
     1-Adamantanecarbonyl chloride (
    
    
    
    ).
  • Coupling: Acid Chloride + Amine (

    
    ) 
    
    
    
    Carboxamide (
    
    
    ).
Detailed Methodology

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq) or Oxalyl chloride (1.5 eq) + catalytic DMF.
    
  • Primary Amine (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) or DIPEA (2.0 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Acid Chloride Formation (In Situ):

    • Dissolve 1-adamantanecarboxylic acid in anhydrous DCM under

      
       atmosphere.
      
    • Add catalytic DMF (1-2 drops).

    • Add oxalyl chloride dropwise at 0°C.

    • Self-Validating Check: Observe vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ). Stir at room temperature (RT) for 2 hours until gas evolution ceases.
    • Evaporate solvent and excess oxalyl chloride to yield the crude acid chloride (typically a white/off-white solid). Note: Adamantanecarbonyl chloride is stable enough to handle briefly but best used immediately.

  • Amide Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, mix the Amine (

      
      ) and 
      
      
      
      in DCM at 0°C.
    • Add the acid chloride solution dropwise to the amine solution.

    • Stir at RT for 4–12 hours.

  • Work-up & Purification:

    • Quench with water.

    • Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

      
       (to remove unreacted acid), then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization (often from EtOH/Water) or Flash Column Chromatography (Hexane/EtOAc).

Validation Criteria (QC)
  • TLC: Significant

    
     shift. The amide is usually less polar than the amine but more polar than the acid chloride.
    
  • 1H NMR (CDCl3):

    • Adamantane Core: Three distinct multiplets at

      
       ~2.05 (3H, broad s), ~1.85 (6H, d), and ~1.75 (6H, t).
      
    • Amide NH: Broad singlet at

      
       5.5–8.0 ppm (exchangeable with 
      
      
      
      ).
  • IR Spectroscopy:

    • Strong Carbonyl stretch (

      
      ) at 1630–1660 
      
      
      
      (Amide I band).
    • Absence of broad O-H stretch from the starting acid.

Synthesis Acid 1-Adamantanecarboxylic Acid (COOH) Chloride Acid Chloride (COCl) Acid->Chloride Oxalyl Chloride DMF (cat), DCM Amide Adamantane-1-Carboxamide (CO-NH-R) Chloride->Amide R-NH2, Et3N DCM, 0°C to RT

Figure 3: Synthetic pathway for Adamantane-1-carboxamides.

Future Outlook

The adamantane-1-carboxamide scaffold remains a fertile ground for drug discovery. Current trends indicate a shift towards:

  • Hybrid Scaffolds: Combining adamantane with other privileged structures (e.g., cyanoguanidines) to fine-tune P2X7 antagonism.[5]

  • Metabolic Tweaking: Using substituted adamantanes (e.g., 3-hydroxyadamantane) to modulate the extreme lipophilicity and improve solubility while maintaining the steric bulk.

  • CNS Delivery: Leveraging the adamantane moiety to shuttle peptide-mimetic drugs across the blood-brain barrier.

References

  • Landa, S., & Macháček, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait du naphte. Collection of Czechoslovak Chemical Communications, 5, 1-5.

  • Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292.

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

  • Su, X., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394.

  • Mugnaini, C., et al. (2019). Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists.[6][7] European Journal of Medicinal Chemistry, 161, 239-251.

  • Baxter, A., et al. (2003). Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050.

  • Yeh, V. S., et al. (2006).[3] Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413.[8][9]

Sources

Technical Monograph: Biological Potential of 3-Hydroxyadamantane-1-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activities, pharmacological potential, and experimental methodologies associated with 3-Hydroxyadamantane-1-carboxamide and its structural derivatives.

Executive Summary: The "Lipophilic Bullet" Evolved

3-Hydroxyadamantane-1-carboxamide represents a critical evolution of the "lipophilic bullet" pharmacophore.[1] While the parent adamantane cage provides exceptional lipophilicity and membrane permeability, the addition of the 3-hydroxyl group and the 1-carboxamide moiety introduces essential polarity and hydrogen-bonding capabilities.

This scaffold is not merely a passive structural anchor; it is a privileged motif in medicinal chemistry, serving two primary biological functions:

  • Direct Pharmacological Activity: As a selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , modulating intracellular cortisol levels for metabolic syndrome treatment.[1]

  • Structural Warhead Precursor: As the critical intermediate for DPP-4 inhibitors (e.g., Saxagliptin), where the adamantane cage occupies the S2 hydrophobic subsite of the enzyme.[1]

Physicochemical Profile & Pharmacophore Logic

Before detailing biological activity, one must understand why this scaffold is bioactive.[1] The adamantane cage acts as a space-filling group that reduces conformational entropy when binding to hydrophobic pockets.[1]

PropertyValue / CharacteristicBiological Implication
Molecular Formula C₁₁H₁₇NO₂Compact, rigid cage structure.[1]
LogP (Predicted) ~0.8 - 1.2Significantly lower than Adamantane (~4.2), improving oral bioavailability and reducing CNS side effects common to adamantane amines.[1]
H-Bond Donors 2 (OH, NH₂)Critical for anchoring in enzyme active sites (e.g., Ser/Tyr residues).[1]
Metabolic Stability HighThe cage structure resists oxidative metabolism, except at the bridgehead positions (which are already functionalized).

Core Biological Activity: 11β-HSD1 Inhibition

The most direct biological activity of 3-hydroxyadamantane-1-carboxamide derivatives is the inhibition of 11β-HSD1 .[1] This enzyme converts inert cortisone into active cortisol within tissues (liver, adipose), driving insulin resistance and obesity.[1]

Mechanism of Action

The carboxamide group mimics the C11-carbonyl of cortisone.[1] The adamantane cage fills the large hydrophobic pocket of the 11β-HSD1 enzyme, while the amide nitrogen forms hydrogen bonds with the catalytic triad (typically Ser170 and Tyr183 ).

  • Selectivity: The 3-hydroxy group prevents binding to the related 11β-HSD2 enzyme (which protects the kidney from cortisol), thereby avoiding mineralocorticoid side effects like hypertension.

  • Potency:

    
    -substituted derivatives of this amide often achieve IC₅₀ values in the low nanomolar range (<100 nM) .[1]
    
Visualization: 11β-HSD1 Signaling & Inhibition

The following diagram illustrates the pathway blockade.[1]

HSD1_Pathway Cortisone Cortisone (Inert) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Cortisol Cortisol (Active) Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activation Enzyme->Cortisol Reduction (NADPH dependent) Effects Gluconeogenesis Adipogenesis Insulin Resistance Receptor->Effects Transcription Inhibitor 3-Hydroxyadamantane- 1-carboxamide Inhibitor->Enzyme Blocks Active Site

Caption: Blockade of Cortisone-to-Cortisol conversion by Adamantyl Carboxamide inhibitors, preventing downstream metabolic dysregulation.

Experimental Protocol: 11β-HSD1 Scintillation Proximity Assay (SPA)

Objective: Quantify the inhibition potency (IC₅₀) of the compound against human 11β-HSD1.[1]

Reagents:

  • Microsomes expressing human 11β-HSD1 (from HEK-293 transfectants).[1]

  • 
    H-Cortisone (Substrate).[1]
    
  • NADPH (Cofactor).[1]

  • SPA beads (Yttrium silicate) coated with anti-cortisol antibody.[1]

Step-by-Step Methodology:

  • Preparation: Dilute 3-Hydroxyadamantane-1-carboxamide (or derivative) in DMSO to create a 10-point serial dilution (e.g., 10 µM to 0.1 nM).

  • Incubation: In a 96-well plate, mix:

    • 10 µL Compound solution.

    • 20 µL Microsomal preparation (approx. 5 µg protein).[1]

    • 20 µL Cofactor/Substrate mix (1 mM NADPH, 200 nM

      
      H-Cortisone).[1]
      
  • Reaction: Incubate at 37°C for 60 minutes. The enzyme converts

    
    H-Cortisone to 
    
    
    
    H-Cortisol.[1]
  • Termination: Add 50 µL of SPA bead suspension containing 18β-glycyrrhetinic acid (to stop reaction) and anti-cortisol antibody.

  • Detection: Incubate for 2 hours at room temperature. The antibody binds

    
    H-Cortisol, bringing it close to the scintillant bead to emit light.[1] 
    
    
    
    H-Cortisone does not bind.[1]
  • Analysis: Read on a scintillation counter. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.[1]

Structural Role: DPP-4 Inhibition (Saxagliptin Context)

While the carboxamide itself is a weak DPP-4 inhibitor, it is the obligate precursor to the nitrile "warhead" found in Saxagliptin.

The "Anchor" Hypothesis

In DPP-4 inhibitors:

  • The Adamantane cage occupies the S2 subsite of the DPP-4 active site.[1] This pocket is large and hydrophobic.[1]

  • The 3-Hydroxyl group forms a critical hydrogen bond with Tyr547 , stabilizing the binding orientation.[1]

  • The Carboxamide is dehydrated to a Nitrile (CN) in the final drug.[1] The nitrile forms a reversible covalent bond with the catalytic Ser630 , creating a transition-state mimic.[1]

Synthesis Insight: The conversion of 3-hydroxyadamantane-1-carboxamide to the nitrile is a quality-critical step.[1] Incomplete dehydration results in residual amide impurity, which has significantly lower potency (Ki > 10 µM vs. Ki < 1 nM for the nitrile).[1]

Secondary Activity: Antiviral Potential

Historically, adamantane amines (Amantadine) blocked the M2 ion channel of Influenza A.[1] The carboxamide derivatives show an altered profile.[1]

  • Activity: 3-Hydroxyadamantane-1-carboxamide derivatives have shown activity against Influenza A (H3N2) .[1]

  • Mechanism: Unlike the amines which block the pore, bulky carboxamides often act as fusion inhibitors or prevent the conformational change of Hemagglutinin (HA) at low pH.

  • Limitation: Resistance to adamantane-class drugs is widespread; thus, this activity is currently of lower priority than the metabolic targets (11β-HSD1/DPP-4).[1]

Synthesis & Quality Control

For researchers synthesizing or sourcing this compound, purity is paramount due to the difficulty of separating adamantane isomers.

Synthesis Logic Flow

The synthesis typically proceeds via the Ritter reaction or direct oxidation, requiring careful control to avoid over-oxidation (di-hydroxy impurities).

Synthesis_Flow Start 1-Adamantanecarboxylic Acid Step1 Oxidation (HNO3/H2SO4) Regioselective at C3 Start->Step1 Intermed 3-Hydroxy-1-adamantanecarboxylic Acid (Key Intermediate) Step1->Intermed Step2 Amidation (SOCl2 then NH3 or CDI/NH4OH) Intermed->Step2 Product 3-Hydroxyadamantane- 1-carboxamide Step2->Product Deriv N-Substituted Derivatives (High Potency 11β-HSD1 Inhibitors) Product->Deriv Derivatization

Caption: Synthetic route from Adamantane acid to the Carboxamide scaffold.

Impurity Profile

When using this compound for biological assays, verify the absence of:

  • 1,3-Dihydroxyadamantane: Lacks the amide anchor; inactive.[1]

  • Adamantane-1-carboxamide (No OH): Highly lipophilic, lacks 11β-HSD2 selectivity, potential CNS toxicity.[1]

References

  • Discovery of Adamantyl Carboxamides as 11β-HSD1 Inhibitors: Title: Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1.[1][2][3] Source: Journal of Medicinal Chemistry (via PubMed/NIH).[1] URL:[Link]

  • Saxagliptin Synthesis & Intermediates: Title: Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine.[1] Source: ResearchGate / Chemical Journals.[1] URL:[Link]

  • Adamantane Antiviral Mechanisms: Title: The lipophilic bullet hits the targets: Medicinal chemistry of adamantane derivatives.[4][5][6] Source: Chemical Reviews (PMC).[1] URL:[Link]

  • Metabolic Syndrome & 11β-HSD1: Title: Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome.[1][2][3][7] Source: Current Topics in Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Antimicrobial and Antiviral Screening of 3-Hydroxyadamantane-1-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Adamantane Scaffolds

The adamantane cage, a rigid and lipophilic diamondoid structure, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and the ability to cross biological membranes.[1] The therapeutic journey of adamantane derivatives began with the discovery of amantadine's antiviral activity against the influenza A virus, where it targets the M2 proton channel, inhibiting viral uncoating.[1][2] This initial success spurred the exploration of a vast chemical space around the adamantane nucleus, leading to the discovery of compounds with a wide range of biological activities, including antibacterial, antifungal, and broader antiviral properties.[3][4][5]

This guide focuses on a specific subclass of adamantane derivatives: 3-Hydroxyadamantane-1-carboxamide analogues . The introduction of a hydroxyl group at the 3-position and a carboxamide moiety at the 1-position of the adamantane core offers opportunities for further chemical modification to explore structure-activity relationships (SAR). By systematically modifying the substituents on the carboxamide nitrogen, a library of analogues can be generated and screened for novel antimicrobial and antiviral agents. These application notes provide a comprehensive framework for the synthesis and biological evaluation of these promising compounds.

PART 1: Synthesis of 3-Hydroxyadamantane-1-carboxamide Analogues

The synthesis of a library of 3-Hydroxyadamantane-1-carboxamide analogues begins with the preparation of the key intermediate, 3-Hydroxyadamantane-1-carboxylic acid. A common route to this intermediate starts from 1-Adamantane Carboxylic Acid.[6]

Protocol 1: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid

This protocol outlines a laboratory-scale synthesis of 3-Hydroxyadamantane-1-carboxylic acid from 1-Adamantane Carboxylic Acid.

Materials:

  • 1-Adamantane Carboxylic Acid

  • Nitric acid (65%)

  • Concentrated sulfuric acid (98%)

  • Ice-salt bath

  • Three-necked flask

  • Condensing reflux device

  • Magnetic stirrer

  • Constant pressure dropping funnel

Procedure:

  • In a 250 mL three-necked flask, combine 1-Adamantane Carboxylic Acid and 65% nitric acid.

  • Equip the flask with a condensing reflux device, a magnetic stirrer, and place it in an ice-salt bath to maintain a low temperature.

  • Slowly add concentrated sulfuric acid to the reaction mixture using a constant pressure dropping funnel over a period of 60-90 minutes.

  • After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

  • The precipitated product, 3-Hydroxyadamantane-1-carboxylic acid, is then collected by filtration, washed with cold water, and dried.

Protocol 2: General Procedure for the Synthesis of 3-Hydroxyadamantane-1-carboxamide Analogues

With the key intermediate in hand, a library of carboxamide analogues can be synthesized via standard amide bond formation reactions.

Materials:

  • 3-Hydroxyadamantane-1-carboxylic acid

  • Thionyl chloride or a carbodiimide coupling agent (e.g., EDC, DCC)

  • A diverse library of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

  • Triethylamine or another suitable base

  • Magnetic stirrer

  • Round-bottom flasks

Procedure (Example using a coupling agent):

  • Dissolve 3-Hydroxyadamantane-1-carboxylic acid in anhydrous DCM in a round-bottom flask.

  • Add the desired primary or secondary amine (1.1 equivalents) and the coupling agent (e.g., EDC, 1.2 equivalents) to the solution.

  • Add a catalytic amount of a base such as triethylamine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 3-Hydroxyadamantane-1-carboxamide analogue.

PART 2: Antimicrobial Screening

The synthesized analogues are first screened for their antibacterial and antifungal activity. The broth microdilution method is a quantitative and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol 3: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized 3-Hydroxyadamantane-1-carboxamide analogues

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution of a test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no inoculum).

  • Preparation of Inoculum:

    • Culture the microbial strains overnight.

    • Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to wells 1 through 11.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening should be summarized in a clear and concise table.

Compound IDAnalogue SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
HA-01 -NH-CH₃>128>128>128
HA-02 -NH-Phenyl6412864
HA-03 -NH-(4-Cl-Phenyl)326432
HA-04 -NH-(2,4-diCl-Phenyl)163216
Ampicillin (Positive Control)24N/A
Fluconazole (Positive Control)N/AN/A8

PART 3: Antiviral Screening

For antiviral screening, the plaque reduction assay is a gold standard method for quantifying the ability of a compound to inhibit the replication of a lytic virus.[4]

Protocol 4: Plaque Reduction Assay

This protocol outlines the general steps for a plaque reduction assay.

Materials:

  • Synthesized 3-Hydroxyadamantane-1-carboxamide analogues

  • A susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)

  • A lytic virus (e.g., Influenza A virus)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose or other gelling agent

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and allow them to grow to a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in serum-free cell culture medium.

  • Virus Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • In separate tubes, pre-incubate a known titer of the virus with each dilution of the test compounds for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixtures for 1 hour at 37°C.

  • Overlay:

    • Remove the inoculum and overlay the cell monolayers with a semi-solid medium containing a low concentration of agarose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the virus control wells (no compound).

  • Plaque Visualization and Counting:

    • Fix the cells with a formalin solution.

    • Remove the agarose overlay and stain the cell monolayers with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[4]

Data Presentation: Antiviral Activity

Summarize the antiviral activity data in a table.

Compound IDAnalogue SubstitutionEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
HA-01 -NH-CH₃>100>200-
HA-02 -NH-Phenyl52.3>200>3.8
HA-03 -NH-(4-Cl-Phenyl)25.1180.57.2
HA-04 -NH-(2,4-diCl-Phenyl)10.8155.214.4
Amantadine (Positive Control)5.2>100>19.2

CC₅₀ (50% cytotoxic concentration) should be determined in parallel on uninfected cells to assess the selectivity of the antiviral effect.

PART 4: Visualizations

Experimental Workflow Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of 3-Hydroxyadamantane-1-carboxamide Analogues start 1-Adamantane Carboxylic Acid intermediate 3-Hydroxyadamantane-1- carboxylic acid start->intermediate Protocol 1 coupling Amide Coupling (with amine library) intermediate->coupling product Library of Analogues coupling->product Protocol 2

Caption: Synthesis workflow for the generation of a 3-Hydroxyadamantane-1-carboxamide analogue library.

Screening_Workflow cluster_screening Screening Cascade start Synthesized Analogues antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial antiviral Antiviral Screening (Plaque Reduction Assay) start->antiviral mic Determine MIC antimicrobial->mic ec50 Determine EC50 antiviral->ec50 hit_antimicrobial Antimicrobial Hits mic->hit_antimicrobial hit_antiviral Antiviral Hits ec50->hit_antiviral

Caption: A streamlined workflow for the antimicrobial and antiviral screening of the synthesized analogues.

Conclusion and Future Directions

The protocols and methodologies detailed in this guide provide a robust framework for the systematic synthesis and evaluation of 3-Hydroxyadamantane-1-carboxamide analogues as potential antimicrobial and antiviral agents. The data generated from these screens will be instrumental in establishing structure-activity relationships, identifying lead compounds for further optimization, and potentially uncovering novel therapeutic agents to combat infectious diseases. Future work should focus on expanding the diversity of the analogue library, exploring the mechanism of action of the most promising hits, and evaluating their efficacy in more advanced preclinical models.

References

  • Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane-1-Carbohydrazide (IVAC) and Its Isomers. Journal of Scientific Research. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • de Oliveira, L. S., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virology Journal, 20(1), 273. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved February 15, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Viroxy. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

  • Kolocouris, A., et al. (2020). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm, 6(5), 937-942. [Link]

  • Popiołek, Ł., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 29(3), 633. [Link]

  • Orzeszko, A., et al. (2001). Synthesis and antimicrobial activity of new adamantane derivatives III. Il Farmaco, 56(4), 249-254. [Link]

  • Shtro, A. A., et al. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Journal of microbiology, epidemiology and immunobiology, 99(5), 567-575. [Link]

  • Botero, L. A., et al. (1987). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Il Farmaco, 42(1), 57-64. [Link]

  • Popiołek, Ł., et al. (2024). The results of adamantane derivatives in vitro antimicrobial activity... ResearchGate. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
  • Allied Academies. (2018, April 25). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmac. [Link]

  • Bal, C., & Anand, R. (2021). Antiproliferative and Antiviral Activity of Three Libraries of Adamantane Derivatives. ResearchGate. [Link]

  • Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 3700. [Link]

  • Klimova, T. V., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1324-1330. [Link]

  • Li, J., et al. (2023). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 27(6), 1156-1162. [Link]

  • Dr.Oracle. (2025, December 17). What is the classification, indication, and mechanism of action of Amantadine?[Link]

  • Medical Pharmacology. (n.d.). Amantadine and Rimantadine. Retrieved February 15, 2026, from [Link]

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

Sources

Application Notes & Protocols: Leveraging 3-Hydroxyadamantane-1-carboxamide in Click Chemistry for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the adamantane moiety has emerged as a "privileged scaffold." Its unique three-dimensional, rigid, and lipophilic cage-like structure offers medicinal chemists a powerful tool to escape the "flatland" of traditional aromatic ring systems. The incorporation of an adamantane group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1][2] Key advantages include improved metabolic stability due to its resistance to enzymatic degradation, increased lipophilicity which can aid in traversing biological membranes like the blood-brain barrier, and the ability to serve as a rigid anchor for the precise spatial orientation of pharmacophoric groups.[1][2]

3-Hydroxyadamantane-1-carboxamide, the subject of this guide, combines the robust adamantane core with two key functional groups: a hydroxyl group and a carboxamide. The hydroxyl group at the 3-position provides a strategic point for further functionalization, while the carboxamide at the 1-position can be crucial for target engagement or can be modified to introduce other functionalities. This unique combination makes it an attractive starting point for creating diverse molecular libraries for high-throughput screening.

This guide provides a comprehensive overview and detailed protocols for the functionalization of 3-Hydroxyadamantane-1-carboxamide to enable its participation in two of the most powerful click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions offer high yields, stereospecificity, and tolerance to a wide range of functional groups, making them ideal for bioconjugation and the rapid synthesis of complex molecular architectures.[3][4]

Part 1: Synthesis of Clickable 3-Hydroxyadamantane-1-carboxamide Derivatives

To utilize 3-Hydroxyadamantane-1-carboxamide in click chemistry, it must first be derivatized to contain either an azide or an alkyne functional group. The hydroxyl group at the 3-position is the most convenient handle for this modification. Below are protocols for the synthesis of both an azide and a terminal alkyne derivative.

Workflow for Synthesizing Clickable Adamantane Derivatives

G cluster_0 Starting Material cluster_1 Functionalization Pathways cluster_2 Clickable Products A 3-Hydroxyadamantane-1-carboxamide B Synthesis of Azido-Adamantane Derivative A->B Tosylation then Azide Substitution C Synthesis of Alkyne-Adamantane Derivative A->C Etherification with Propargyl Bromide D 3-Azido-adamantane-1-carboxamide Derivative B->D E 3-Alkynyl-adamantane-1-carboxamide Derivative C->E

Caption: Synthetic routes to clickable adamantane derivatives.

Protocol 1.1: Synthesis of 3-(2-Azidoethoxy)adamantane-1-carboxamide

This two-step protocol first activates the hydroxyl group via tosylation, followed by nucleophilic substitution with sodium azide.

Materials:

  • 3-Hydroxyadamantane-1-carboxamide

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

Step 1: Tosylation of 3-Hydroxyadamantane-1-carboxamide

  • Dissolve 3-Hydroxyadamantane-1-carboxamide (1.0 eq) in anhydrous pyridine (0.2 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the aqueous mixture with DCM (3 x volumes).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product. This intermediate is often used in the next step without further purification.

Step 2: Azide Substitution

  • Dissolve the crude tosylated adamantane derivative (1.0 eq) in anhydrous DMF (0.3 M).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure 3-(2-Azidoethoxy)adamantane-1-carboxamide.

Protocol 1.2: Synthesis of 3-(Prop-2-yn-1-yloxy)adamantane-1-carboxamide

This protocol involves a Williamson ether synthesis to attach a terminal alkyne.

Materials:

  • 3-Hydroxyadamantane-1-carboxamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Propargyl bromide (80% solution in toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere, add a solution of 3-Hydroxyadamantane-1-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-(Prop-2-yn-1-yloxy)adamantane-1-carboxamide.

Part 2: Click Chemistry Protocols

With the azide and alkyne-functionalized adamantane derivatives in hand, they can now be used in click chemistry reactions.

Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for click chemistry, known for its high efficiency and reliability.[5] It specifically forms the 1,4-disubstituted 1,2,3-triazole regioisomer.[5]

Reaction Scheme:

CuAAC Adamantane_Azide Adamantane-N₃ Triazole Adamantane-Triazole-R Adamantane_Azide->Triazole Alkyne R-C≡CH Alkyne->Triazole Catalyst Cu(I) Sodium Ascorbate Ligand (THPTA) Catalyst->Triazole

Caption: General scheme for the CuAAC reaction.

Materials & Reagents:

ReagentPurposeRecommended Stock Conc.Final Concentration
Adamantane-Azide or Adamantane-AlkyneReactant10 mM in DMSO100 µM
Complementary Alkyne or AzideReactant10 mM in DMSO120 µM (1.2 eq)
Copper(II) Sulfate (CuSO₄)Catalyst Precursor20 mM in H₂O50-250 µM
Sodium AscorbateReducing Agent100 mM in H₂O (freshly prepared)5 mM
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Cu(I) Stabilizing Ligand50 mM in H₂O250-1250 µM (5:1 ratio to Cu)
Phosphate-Buffered Saline (PBS), pH 7.4Reaction Buffer1X-

Step-by-Step Protocol (for a 500 µL total reaction volume):

  • To a microcentrifuge tube, add the following in order: a. 400 µL of PBS buffer. b. 5 µL of the 10 mM adamantane derivative stock solution (final conc. 100 µM). c. 6 µL of the 10 mM complementary click partner stock solution (final conc. 120 µM).

  • Prepare a premixed catalyst solution: combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.[6] Vortex briefly.

  • Add the 7.5 µL of the premixed catalyst solution to the reaction tube. The final concentrations will be 100 µM CuSO₄ and 500 µM THPTA.

  • To initiate the reaction, add 25 µL of freshly prepared 100 mM sodium ascorbate.[6] The final concentration will be 5 mM.

  • Mix the reaction by gentle vortexing or inversion.

  • Incubate the reaction at room temperature for 1-4 hours. For bioconjugation to sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.[7]

  • Monitor the reaction progress by LC-MS or HPLC.

  • The resulting triazole-linked product can be purified by standard methods such as HPLC or size-exclusion chromatography, depending on the nature of the conjugate.

Causality Behind Experimental Choices:

  • Sodium Ascorbate: This reducing agent is crucial for the in situ reduction of Cu(II) to the catalytically active Cu(I) species.[8] A slight excess helps prevent oxidative homocoupling of the alkyne partner.

  • THPTA Ligand: In aqueous and biological media, the Cu(I) catalyst can be unstable and can cause oxidative damage to biomolecules.[6] THPTA is a water-soluble ligand that stabilizes the Cu(I) ion, accelerates the reaction rate, and protects sensitive substrates from damage.[8] The 5:1 ligand-to-copper ratio ensures complete chelation.[6]

  • Order of Addition: The copper and ligand are premixed before adding to the reactants to ensure the catalyst is properly chelated. The sodium ascorbate is added last to initiate the reaction.

Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free click reaction that relies on the high ring strain of a cyclooctyne to drive the cycloaddition with an azide.[9][10] This makes it truly bioorthogonal and ideal for applications in living systems where copper toxicity is a concern.[10]

Reaction Scheme:

SPAAC Adamantane_Azide Adamantane-N₃ Triazole Adamantane-Triazole-R Adamantane_Azide->Triazole Cyclooctyne R-Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Catalyst No Catalyst (Strain-Promoted) Catalyst->Triazole

Caption: General scheme for the catalyst-free SPAAC reaction.

Materials & Reagents:

ReagentPurposeRecommended Stock Conc.Final Concentration
3-(2-Azidoethoxy)adamantane-1-carboxamideAzide Reactant10 mM in DMSO100 µM
Strained Alkyne (e.g., DBCO-PEG₄-NHS ester)Alkyne Reactant10 mM in DMSO100-200 µM (1-2 eq)
Phosphate-Buffered Saline (PBS), pH 7.4Reaction Buffer1X-

Step-by-Step Protocol (for conjugation to a primary amine-containing biomolecule):

Step 1: Functionalization of Biomolecule with Strained Alkyne (if necessary)

  • If your target molecule does not already contain a strained alkyne, it can be introduced by reacting a primary amine with an NHS-ester functionalized cyclooctyne like DBCO-NHS ester. This should be done according to the manufacturer's protocol, typically in an amine-free buffer (like PBS) at a pH of 7.2-8.5 for 30-60 minutes at room temperature. Excess unreacted DBCO-NHS ester should be removed via a desalting column.

Step 2: SPAAC Reaction

  • Prepare a solution of the DBCO-functionalized biomolecule in PBS.

  • Add the 3-(2-Azidoethoxy)adamantane-1-carboxamide stock solution to the biomolecule solution to achieve the desired final concentration (e.g., a 5- to 20-fold molar excess over the biomolecule).[10] The final concentration of the solvent (DMSO) should be kept low (<10%) to maintain the integrity of the biomolecule.

  • Incubate the reaction mixture at room temperature for 4-24 hours or at 4°C for 24-48 hours with gentle mixing.[10]

  • Monitor the reaction progress by appropriate methods (e.g., SDS-PAGE with fluorescence imaging if a fluorescent tag is involved, or LC-MS).

  • Purify the final adamantane-biomolecule conjugate using a desalting column or size-exclusion chromatography to remove excess unreacted adamantane-azide.

Causality Behind Experimental Choices:

  • Absence of Catalyst: The key advantage of SPAAC is that it is catalyst-free. The reaction is driven by the release of ring strain from the cyclooctyne, allowing it to proceed under physiological conditions without cytotoxic copper.[9][]

  • Choice of Cyclooctyne: Various cyclooctynes are available (e.g., DBCO, BCN, DIBO), each with different reaction kinetics and stability.[12] DBCO (Dibenzocyclooctyne) is widely used due to its high reactivity and stability.

  • Stoichiometry and Incubation Time: SPAAC reactions are generally slower than CuAAC. Therefore, a slight excess of one reactant and longer incubation times are often employed to drive the reaction to completion.[10]

Conclusion

The strategic functionalization of 3-Hydroxyadamantane-1-carboxamide to incorporate azide or alkyne handles opens a gateway for its versatile application in click chemistry. The protocols detailed in this guide provide a robust framework for researchers to conjugate this valuable adamantane scaffold to a wide array of molecules, from small organic fluorophores to large biomolecules like proteins and nucleic acids. By leveraging the power of CuAAC and SPAAC, scientists can rapidly generate novel conjugates for drug delivery, molecular imaging, and the development of new therapeutic agents, fully exploiting the unique and beneficial properties of the adamantane core.

References

  • Hassan, G. A., Allen, B., Stewart, A. P., & Hutton, J. J. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci, 77(8), CH24075. [Link]

  • ResearchGate. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

  • Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • SpringerLink. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. [Link]

  • National Center for Biotechnology Information. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PubMed Central. [Link]

  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]

  • Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]

  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery. [Link]

  • National Center for Biotechnology Information. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. [Link]

  • National Center for Biotechnology Information. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

  • ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

  • National Center for Biotechnology Information. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PubMed Central. [Link]

  • ChemRxiv. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7678. [Link]

  • Google Patents. (n.d.). WO2006010362A1 - Amino adamantane derivatives, methods for the production and use thereof.
  • ResearchGate. (2025). Comprehensive Characterization of 3-Hydroxyadamantane-1-carboxylic acid: A Combined Spectroscopic, Topological, Pharmacokinetic Profiling and ADME Approach Targeting Neurodegenerative Disorders. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Carboxy-3-adamantanol. PubChem. [Link]

Sources

Use of 3-Hydroxyadamantane-1-carboxamide in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Material Science Architectures of 3-Hydroxyadamantane-1-carboxamide

Part 1: Executive Summary & Strategic Utility

3-Hydroxyadamantane-1-carboxamide (3-HAC) (CAS: 67496-98-4) represents a specialized class of "diamondoid" building blocks.[1] Unlike simple adamantane derivatives, 3-HAC possesses a "Janus-faced" architecture: a rigid, hydrophobic tricyclic cage functionalized with two orthogonally reactive polar groups—a hydroxyl (-OH) and a carboxamide (-CONH₂).[1]

For researchers in drug development and material science , this molecule offers three critical utilities:

  • Solid-State Engineering: The carboxamide group is a robust supramolecular synthon, capable of forming predictable hydrogen-bonding networks (R²₂(8) motifs) to stabilize amorphous drug dispersions or form co-crystals.[1]

  • Pharmacokinetic Modulation: Used as a bioisostere to replace basic amines or lipophilic spacers, it modulates LogD and solubility in DPP-4 and 11

    
    -HSD-1 inhibitors (e.g., Vildagliptin analogs).[1]
    
  • Polymer Reinforcement: When incorporated into polymer matrices, the adamantane cage increases the glass transition temperature (

    
    ) and etch resistance, while the hydroxyl group allows for covalent tethering or cross-linking.[1]
    

Part 2: Synthesis & Purification Protocol

Objective: High-yield synthesis of 3-HAC from 3-hydroxyadamantane-1-carboxylic acid suitable for electronic or pharmaceutical grade applications.

Mechanism: The synthesis utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid, forming a reactive acyl-imidazole intermediate.[1] This intermediate reacts with ammonia to yield the primary amide.[1] This method avoids the use of thionyl chloride, preventing the formation of chlorinated impurities that are detrimental to electronic materials.

Protocol Workflow:

  • Activation:

    • Charge a reactor with 3-hydroxyadamantane-1-carboxylic acid (1.0 eq) and anhydrous Ethyl Acetate (EtOAc) (10 volumes).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0–5°C. Note: CO₂ evolution will occur.

    • Stir at ambient temperature (20–25°C) for 2–4 hours until CO₂ evolution ceases.

  • Amidation:

    • Cool the mixture to 0°C.

    • Introduce Ammonia gas (NH₃) or 25% Aqueous Ammonia (3.0 eq) slowly.

    • Stir for 4–6 hours. Monitor reaction progress via TLC or HPLC (Target: <1% starting acid).

  • Purification (Critical for Material Grade):

    • Quench: Add water (5 volumes) to dissolve imidazole by-products.

    • Extraction: Separate the organic layer.[1] Wash with 1N HCl (to remove residual imidazole) followed by saturated NaHCO₃.[1]

    • Crystallization: Concentrate the organic phase.[1] Recrystallize from Acetone/Hexane or Methanol/Water .[1]

    • Drying: Vacuum dry at 45°C for 12 hours.

Data Specification:

Parameter Specification Method
Appearance White Crystalline Solid Visual
Purity > 98.5% HPLC (210 nm)
Melting Point 203–207°C DSC

| Water Content | < 0.5% | Karl Fischer |[2]

Part 3: Solid-State Characterization & Crystal Engineering

Objective: Utilization of 3-HAC as a co-former to engineer the physical properties (solubility, stability) of Active Pharmaceutical Ingredients (APIs).

Rationale: The carboxamide group is a "supramolecular velcro."[1] It can form heterosynthons with carboxylic acid-containing drugs (Acid-Amide interaction) or homosynthons with other amides.[1] The adamantane cage provides steric bulk, which disrupts crystal packing of the API, potentially increasing dissolution rates of poorly soluble drugs.

Experimental Protocol: Co-Crystal Screening

  • Solvent-Assisted Grinding (SAG):

    • Weigh stoichiometric amounts (1:1) of the API (e.g., Ibuprofen, Carbamazepine) and 3-HAC .[1]

    • Add 10 µL of solvent (Ethanol or Acetonitrile) per 100 mg of mixture.[1]

    • Grind in a ball mill at 25 Hz for 30 minutes.

  • Characterization Pipeline:

    • PXRD (Powder X-Ray Diffraction): Analyze the ground powder.[1] New peaks distinct from individual components indicate co-crystal formation.[1]

    • DSC (Differential Scanning Calorimetry): Look for a single, sharp melting endotherm distinct from the API and 3-HAC.[1]

    • Dissolution Testing: Compress the co-crystal into a disk and measure intrinsic dissolution rate (IDR) in pH 1.2 and pH 6.8 buffers.

Visualization of Supramolecular Interactions:

CrystalEngineering HAC 3-Hydroxyadamantane- 1-carboxamide Synthon Supramolecular Heterosynthon HAC->Synthon Amide Donor/Acceptor API Target API (e.g., Carboxylic Acid) API->Synthon Acid Donor/Acceptor CoCrystal Stable Co-Crystal Lattice Synthon->CoCrystal Self-Assembly Solubility Enhanced Solubility CoCrystal->Solubility Stability Thermal Stability CoCrystal->Stability

Figure 1: Logic flow for co-crystal engineering using 3-HAC as a functional co-former.

Part 4: Application in Functional Polymers

Objective: Incorporation of 3-HAC into polymer networks to enhance thermal and mechanical properties.

Protocol: Supramolecular Cross-linking in Hydrogels The adamantane moiety can form inclusion complexes with


-cyclodextrin (

-CD).[1] By conjugating

-CD to a polymer backbone and doping with 3-HAC derivatives, a self-healing hydrogel is formed.[1]
  • Polymer Synthesis: Synthesize Poly(acrylamide) functionalized with

    
    -CD.
    
  • Doping: Dissolve 3-HAC in the pre-gel solution. The hydrophobic adamantane cage enters the

    
    -CD cavity.[1]
    
  • Network Formation: The amide and hydroxyl groups on the exposed face of the adamantane participate in secondary hydrogen bonding with the polymer matrix, increasing the storage modulus (

    
    ).[1]
    

Part 5: Synthesis Pathway for Bio-Active Scaffolds

Objective: Use of 3-HAC as a core scaffold for DPP-4 inhibitors (Vildagliptin analogs).

Workflow Diagram:

SynthesisPathway Start 3-Hydroxyadamantane- 1-carboxylic acid Inter1 Activated Intermediate (Acyl-Imidazole) Start->Inter1 CDI, EtOAc 20°C, 2h Product 3-Hydroxyadamantane- 1-carboxamide (3-HAC) Inter1->Product NH3 (aq) 0°C -> RT Drug DPP-4 Inhibitor Analog (Vildagliptin-like) Product->Drug 1. Dehydration (-CN) 2. Coupling w/ Proline deriv.

Figure 2: Synthetic route from the carboxylic acid precursor to the carboxamide and subsequent drug scaffolds.[3][4]

References

  • Crystal Structure & H-Bonding: Acta Crystallographica Section C, "1-Acetyl-3-hydroxyadamantane and 3-hydroxyadamantane-1-carboxylic acid," (1997).[1][5]

  • Vildagliptin Intermediates: Indian Journal of Chemistry, "An efficient synthesis of Vildagliptin intermediates," (2021).[1]

  • DPP-4 Inhibitor Design: Journal of Medicinal Chemistry, "Selective Inhibitors of Fibroblast Activation Protein (FAP)," (2005).[1]

  • Adamantane Biotransformation: Microorganisms, "Bacterial Transformation of Adamantane and Its Derivatives," (2025).[1][6]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for N-alkylation of 3-Hydroxyadamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of 3-Hydroxyadamantane-1-carboxamide

User Guide Overview

Subject: Selective N-alkylation of 3-Hydroxyadamantane-1-carboxamide. Applicability: Synthesis of DPP-4 inhibitor intermediates (e.g., Saxagliptin analogs), antiviral scaffolds, and adamantane-based peptidomimetics. Complexity Level: High (Ambident nucleophile, steric hindrance, competing hydroxyl group).

Module 1: Mechanistic Insight & Selectivity Challenges

Before attempting the reaction, it is critical to understand the competing pathways defined by the adamantane scaffold. Unlike simple aliphatic amides, 3-Hydroxyadamantane-1-carboxamide presents a unique "Steric-Electronic" conflict.

The Three-Front War: Selectivity Profile
  • N- vs. O-Alkylation (Amide): Amides are ambident nucleophiles. The oxygen is the harder nucleophile (favored by high charge density), while the nitrogen is the softer nucleophile (favored by orbital overlap).

    • Control Strategy: Use polar aprotic solvents (DMF, DMSO) to solvate the cation, leaving the amide anion "naked" and favoring thermodynamic control (N-alkylation).

  • Amide vs. Hydroxyl (Chemoselectivity):

    • Amide

      
      :  ~15–17 (DMSO).
      
    • 3-Hydroxy (Tertiary Alcohol)

      
      :  ~18–19.
      
    • Insight: The amide is more acidic. However, using excess strong base (e.g., NaH) will generate a dianion. The tertiary alcohol is sterically hindered, but highly reactive alkylating agents (e.g., MeI) can still attack the alkoxide.

  • Stability (Bredt’s Rule):

    • Advantage:[1][2] The 3-OH group is located at a bridgehead position. According to Bredt's rule, elimination to form a double bond at the bridgehead is energetically unfavorable. This allows for higher temperature tolerance compared to acyclic tertiary alcohols without risk of simple dehydration.

ReactionPathways Start 3-Hydroxyadamantane- 1-carboxamide Base Base Deprotonation Start->Base PathN N-Anion (Major) Thermodynamic Base->PathN pKa ~15 PathOH Alkoxide (Side Rxn) pKa ~18 Base->PathOH Excess Base pKa ~18 ProdN Target: N-Alkyl Amide PathN->ProdN Soft Electrophile Polar Aprotic Solvent ProdO Byproduct: Imidate Ester PathN->ProdO Hard Electrophile (Ag+ salts) PathO O-Anion (Minor) Kinetic ProdOH Byproduct: Ether PathOH->ProdOH Unselective Conditions

Figure 1: Competing reaction pathways. Successful N-alkylation requires suppressing the alkoxide formation and avoiding O-alkylation of the amide carbonyl.

Module 2: Optimized Experimental Protocols

These protocols are designed to maximize N-selectivity while leaving the 3-OH group intact.

Protocol A: The "Classical" Method (Sodium Hydride)

Best for: Non-sensitive alkyl halides, small scale, high conversion.

  • Preparation: Dry 3-Hydroxyadamantane-1-carboxamide (1.0 eq) under vacuum for 2 hours.

  • Solvation: Dissolve in anhydrous DMF or DMAc (0.2 M concentration). Do not use THF alone; the solubility of the adamantane scaffold is poor, and reaction rates are slow.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise.

    • Critical: Do not exceed 1.2 eq of NaH. Excess base will deprotonate the 3-OH group.

    • Observation: Evolution of

      
       gas. Stir for 30–45 mins at 0°C to ensure complete amide deprotonation.
      
  • Alkylation: Add the Alkyl Halide (1.05 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash organic layer with water (

    
    ) to remove DMF.
    
Protocol B: The "Green" Method (Phase Transfer Catalysis)

Best for: Scalability, avoiding anhydrous conditions, preventing O-alkylation.

  • Biphasic System: Dissolve substrate in Toluene or MEK (Methyl Ethyl Ketone) .

  • Base: Add solid, pulverized KOH (2.0 eq) or

    
      (3.0 eq).
    
  • Catalyst: Add TBAB (Tetrabutylammonium bromide) or TEBA (5–10 mol%).

  • Alkylation: Add Alkyl Halide (1.2 eq).

  • Conditions: Heat to reflux (Toluene) or 60°C (MEK) with vigorous stirring.

    • Mechanism:[1][2][3] The PTC transports the hydroxide/carbonate anion into the organic phase as an ion pair, permitting deprotonation without solvating the oxygen excessively, which favors N-alkylation.

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant O-alkylation (Imidate formation). How do I fix this?

A: This is a classic "Hard/Soft" acid-base mismatch.

  • Cause: The amide oxygen is a "hard" nucleophile. If you use a "hard" leaving group (like a tosylate or sulfate) or a solvent that clusters the cation too tightly (like ether), O-alkylation increases.

  • Solution:

    • Switch solvent to DMSO or HMPA (or DMPU as a safer alternative). These solvents solvate the cation (

      
      , 
      
      
      
      ) effectively, leaving the amide nitrogen anion free to react.
    • Switch the leaving group to a softer halide (Iodide > Bromide > Chloride).

    • Temperature: Raise the temperature. N-alkylation is thermodynamically favored, while O-alkylation is often the kinetic product. Heating (60–80°C) can revert the O-alkyl product back to the starting material or rearrange it to the N-alkyl product (Chapman Rearrangement logic).

Q2: The 3-OH group is getting alkylated. Do I need a protecting group?

A: Ideally, no. You can rely on


 differences.
  • The Fix: Ensure you are using stoichiometric base (1.0–1.1 eq) . If you use 2.0 eq of NaH, you will form the dianion.

  • Alternative: Use a weaker base like

    
      in DMF. Cesium carbonate is strong enough to deprotonate the amide (
    
    
    
    ~15) but struggles to deprotonate the tertiary alcohol (
    
    
    ~18) efficiently at moderate temperatures.
Q3: My yield is low due to poor solubility.

A: Adamantane derivatives are lipophilic, but the amide/hydroxyl groups add polarity.

  • The Fix: Use a co-solvent system. DMF/THF (1:1) is often a "Goldilocks" mixture. If using PTC conditions, switch from Toluene to Anisole or Chlorobenzene for better solubility at higher temperatures.

Module 4: Diagnostic Decision Tree

Use this flowchart to diagnose reaction failures.

Troubleshooting Start Problem Identified Issue1 Low Conversion? Start->Issue1 Issue2 O-Alkylation (Imidate)? Start->Issue2 Issue3 3-OH Alkylation? Start->Issue3 Sol1 1. Check Reagent Quality (Wet solvent?) 2. Increase Temp to 60°C 3. Add NaI (Finkelstein) Issue1->Sol1 Sol2 1. Switch to DMSO/DMF 2. Use softer electrophile (R-I) 3. Avoid Ag+ salts Issue2->Sol2 Sol3 1. Reduce Base to 1.0 eq 2. Switch NaH -> Cs2CO3 3. Lower Temp Issue3->Sol3

Figure 2: Troubleshooting logic for N-alkylation of adamantane amides.

Summary of Optimization Variables

VariableRecommendationRationale
Base NaH (1.1 eq) or

NaH is fast; Cesium is more chemoselective for NH over OH.
Solvent DMF, DMAc, or DMSOPolar aprotic solvents favor

and N-selectivity.
Temperature 0°C

RT

60°C
Start cold to control deprotonation; heat to drive thermodynamic N-product.
Concentration 0.1 M – 0.2 MHigh dilution prevents intermolecular aggregation common in amides.
Additives TBAI / NaICatalytic iodide accelerates reaction with alkyl chlorides/bromides.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Definitive source on Amide Ambident Nucleophilicity).
  • Gomes, P., et al. (2012). "Recent Progress in the Synthesis of Adamantane Derivatives." Chemical Reviews. (Context on Adamantane reactivity and Bredt's rule stability).

  • Dunn, P. J., et al. (2011). "Green Chemistry in the Synthesis of Pharmaceuticals." Green Chemistry.
  • Bioorganic & Medicinal Chemistry Letters. (2009). "Synthesis of Saxagliptin Intermediates." (Provides context on handling 3-hydroxyadamantane-1-carboxylic acid derivatives).

  • Sigma-Aldrich Technical Bulletin. "3-Hydroxyadamantane-1-carboxylic acid Product Specification." (Physical properties and solubility data).

Sources

Removal of unreacted starting materials from 3-Hydroxyadamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Hydroxyadamantane-1-carboxamide Primary Impurity: Unreacted 3-Hydroxyadamantane-1-carboxylic acid Context: Pharmaceutical Intermediate (e.g., Vildagliptin synthesis)[1][2]

Diagnostic & Strategy Overview

This guide addresses the removal of unreacted 3-hydroxyadamantane-1-carboxylic acid (Starting Material, SM) from the target product 3-hydroxyadamantane-1-carboxamide .[1]

The Physicochemical Logic

The separation relies on the acidity difference between the carboxylic acid precursor and the neutral amide product.

CompoundFunctional GrouppKa (approx)Solubility in Basic Aq.[3][4] (pH > 9)Solubility in Organic (EtOAc/DCM)
Impurity (SM) Carboxylic Acid (-COOH)~4.8High (Forms carboxylate salt)Low (as salt)
Target Product Primary Amide (-CONH₂)~23Low (Remains neutral)High

Core Strategy: Convert the unreacted acid into its water-soluble sodium salt using a basic wash, partitioning it into the aqueous phase while the target amide remains in the organic phase.

Primary Protocol: Acid-Base Extraction[1]

Objective: Bulk removal of carboxylic acid starting material (>95% efficiency).

Reagents Required[1][2][3][5][6][7][8][9][10]
  • Organic Solvent: Ethyl Acetate (EtOAc) or THF/DCM mixture (3:1).[3] Note: THF is recommended if the di-hydroxy impurity profile is high due to solubility.[1]

  • Base: Saturated Sodium Bicarbonate (NaHCO₃) or 1N Sodium Hydroxide (NaOH).[3]

  • Brine: Saturated NaCl solution.[3]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

    • Troubleshooting: If the crude does not dissolve fully, add small amounts of THF or Methanol (up to 10% v/v).[3]

  • First Wash (Acid Removal):

    • Add 1N NaOH (0.5 equiv volume relative to organic phase).[3]

    • Agitate vigorously for 5–10 minutes.

    • Critical Checkpoint: Measure the pH of the aqueous layer. It must be > pH 10 .[1][3] If not, add more base.[1]

  • Phase Separation: Allow layers to settle.[1][3]

    • Top Layer: Organic (Contains Product).[3][5][6]

    • Bottom Layer: Aqueous (Contains Unreacted Acid as Sodium Salt).[3]

  • Second Wash (Polishing): Wash the organic layer again with Saturated NaHCO₃ to remove trace acid.[3]

  • Drying: Wash the organic layer with Brine (Sat. NaCl) to remove trapped water, then dry over anhydrous Na₂SO₄.[1][3]

  • Isolation: Filter and concentrate in vacuo.

Workflow Diagram (DOT)

ExtractionWorkflow Start Crude Mixture (Amide + Acid) Dissolve Dissolve in EtOAc/THF Start->Dissolve BaseWash Add 1N NaOH (pH > 10) Dissolve->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep AqLayer Aqueous Layer (Contains Acid Salt) PhaseSep->AqLayer Impurity OrgLayer Organic Layer (Contains Amide) PhaseSep->OrgLayer Product Brine Brine Wash & Dry OrgLayer->Brine Final Pure 3-Hydroxyadamantane- 1-carboxamide Brine->Final

Caption: Separation logic relying on pKa differences. The acid impurity partitions to the aqueous phase at high pH.

Secondary Protocol: Recrystallization[1][3]

Objective: Removal of non-acidic impurities or trace salts if extraction is insufficient.[3]

Solvent System:

  • Option A (High Purity): Methyl Ethyl Ketone (MEK).[3]

  • Option B (Standard): Ethyl Acetate / Heptane (1:3 ratio).[3]

Protocol
  • Reflux: Suspend the semi-pure solid in MEK (5 mL/g). Heat to reflux (approx. 80°C) until fully dissolved.[3]

  • Hot Filtration: If particulates remain (inorganic salts), filter while hot.[3]

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

  • Precipitation: Cool further to 0–5°C in an ice bath for 1 hour.

  • Filtration: Collect the white crystalline solid. Wash with cold Heptane.[1][3]

Visualization & Analytics (The "Invisible" Problem)

Issue: Adamantane derivatives lack a conjugated


-system, meaning they are UV-inactive  (invisible at 254 nm). You cannot rely on standard UV detectors.[1][3]
TLC Visualization Guide

To monitor the reaction or purity, you must use chemical stains.[3][7]

StainPreparationAppearanceSpecificity
KMnO₄ (Basic) 1.5g KMnO₄ + 10g K₂CO₃ in 200mL H₂OYellow/Brown spots on Purple backgroundOxidizes the hydroxyl group.[1] Best for general detection.[1][3][7]
PMA (Phosphomolybdic Acid) 10g PMA in 100mL EthanolDark Blue/Green spots on Yellow backgroundUniversal stain for lipophilic compounds.[3]
Iodine Chamber Solid Iodine crystals in a jarBrown/Yellow spotsReversible, non-destructive.[3] Good for quick checks.

Recommendation: Use KMnO₄ for the clearest contrast between the starting material and product.[3]

Troubleshooting & FAQ

Q1: I performed the extraction, but my yield is lower than expected. Where is my product?

  • Cause: The 3-hydroxyl group increases water solubility.[1][3] If you used a very large volume of aqueous base, some amide might have partitioned into the water.[3]

  • Fix: "Salt out" the aqueous layer.[3] Add solid NaCl to the aqueous waste until saturated and back-extract with EtOAc.[1] Combine this with your main organic layer.[3]

Q2: The layers are not separating (Emulsion).

  • Cause: Adamantane derivatives can act as surfactants due to their lipophilic cage and hydrophilic polar heads.[3]

  • Fix: Add a small amount of Methanol or Isopropanol to the mixture, or filter the biphasic mixture through a pad of Celite to break the emulsion.

Q3: How do I distinguish the Acid from the Amide on TLC?

  • Rf Values: In a polar solvent system (e.g., 10% Methanol in DCM):

    • Acid (SM): Lower Rf (more polar, "streaks" without acetic acid).[3]

    • Amide (Product): Higher Rf (distinct spot).

    • Tip: Add 1% Acetic Acid to your TLC eluent to sharpen the acid spot.

References

  • Synthesis of Vildagliptin Intermediates. Asian Journal of Chemistry. (2014). Describes the amidation of 3-hydroxyadamantane-1-carboxylic acid and subsequent workup.

  • Process for producing hydroxy adamantane carboxylic acid compounds. Google Patents (US9051256B1). Details the solubility profiles and purification of adamantane carboxylic acids using basic aqueous solutions.

  • TLC Stains for Adamantane Derivatives. Reach Devices. Comprehensive guide on visualizing non-UV active compounds like adamantanes using KMnO4 and PMA.

  • Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega. Discusses the solubility of hydroxylated adamantanes in THF/Methanol systems. [1]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Hydroxyadamantane-1-carboxamide and its Carboxylic Acid Precursor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties: A Tale of Two Functional Groups

The key structural difference between the two molecules lies in the functional group at the 1-position of the adamantane cage: a carboxamide versus a carboxylic acid. This seemingly minor change can have a profound impact on the physicochemical properties of the molecules, which in turn dictates their biological behavior.

Property3-Hydroxyadamantane-1-carboxylic acid3-Hydroxyadamantane-1-carboxamide (Predicted)Reference
Molecular Formula C₁₁H₁₆O₃C₁₁H₁₇NO₂[1]
Molecular Weight 196.24 g/mol 195.26 g/mol [1]
Melting Point 203-207 °CHigher than the carboxylic acid[1]
logP 1.44Likely lower than the carboxylic acid[4]
Hydrogen Bond Donors 22[4]
Hydrogen Bond Acceptors 32[4]
Polar Surface Area 57.53 Ų63.32 Ų[5]

The carboxylic acid is a weak acid and will be partially ionized at physiological pH, which can influence its ability to cross cell membranes. In contrast, the carboxamide is a neutral and more polar functional group. This difference in polarity and hydrogen bonding capacity is expected to affect their solubility, membrane permeability, and interactions with biological targets.[6]

Potential Biological Activities: A Hypothetical Comparison

Based on the known biological activities of other adamantane derivatives, we can hypothesize and compare the potential of 3-Hydroxyadamantane-1-carboxamide and its carboxylic acid precursor in two key therapeutic areas: antiviral and metabolic diseases.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, have a history as antiviral agents, primarily against influenza A virus.[7][8][9] The mechanism of action for these first-generation adamantane antivirals involves the inhibition of the M2 proton channel of the virus.

A hypothetical comparison of the antiviral activity of our two subject molecules could be conducted using a plaque reduction assay . This gold-standard virological assay quantifies the ability of a compound to inhibit virus-induced cell death.[2][10][11]

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of 3-Hydroxyadamantane-1-carboxamide and 3-Hydroxyadamantane-1-carboxylic acid against a model virus (e.g., Influenza A).

Methodology:

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in 6-well plates.

  • Compound Preparation: A series of dilutions of the test compounds are prepared in a serum-free medium.

  • Virus Infection: The cell monolayers are washed and then infected with a known amount of virus in the presence of the different concentrations of the test compounds. A "virus only" control is also included.

  • Incubation: The plates are incubated for a period to allow for viral adsorption.

  • Overlay: The infection medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of visible plaques (zones of cell death).

  • Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the "virus only" control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.[12][13]

Expected Outcome:

While speculative, the carboxamide, being more polar, might exhibit different cell permeability and target engagement compared to the carboxylic acid. The carboxylic acid's potential for ionization could either hinder or facilitate its interaction with the target, depending on the specific nature of the binding site.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an enzyme that plays a crucial role in regulating intracellular cortisol levels.[14] Inhibition of this enzyme is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity.[15] Both adamantane carboxamides and carboxylic acids have been investigated as 11β-HSD1 inhibitors.[16][17]

Experimental Protocol: 11β-HSD1 Inhibition Assay

Objective: To determine the IC₅₀ of 3-Hydroxyadamantane-1-carboxamide and 3-Hydroxyadamantane-1-carboxylic acid against human 11β-HSD1.

Methodology:

  • Enzyme and Substrate Preparation: A reaction mixture containing human recombinant 11β-HSD1, a cofactor (e.g., NADPH), and a substrate (e.g., cortisone) is prepared.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Reaction Termination: After a specific incubation period, the reaction is stopped.

  • Product Quantification: The amount of cortisol produced is quantified using a suitable detection method, such as a competitive immunoassay or LC-MS.

  • Data Analysis: The percentage of inhibition of 11β-HSD1 activity is calculated for each compound concentration. The IC₅₀ value is determined from the dose-response curve.[3][18][19]

Expected Outcome:

The nature of the functional group at the 1-position of the adamantane is critical for interaction with the active site of 11β-HSD1. The carboxamide can act as a hydrogen bond donor and acceptor, while the carboxylic acid can form ionic interactions. The subtle differences in their electronic and steric properties could lead to significant differences in their inhibitory potency and selectivity.

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Chemical Structures cluster_1 Hypothetical Experimental Workflow Carboxylic_Acid 3-Hydroxyadamantane-1-carboxylic acid (C11H16O3) Carboxamide 3-Hydroxyadamantane-1-carboxamide (C11H17NO2) Compound_Synthesis Compound_Synthesis Physicochemical_Characterization Physicochemical_Characterization Compound_Synthesis->Physicochemical_Characterization Biological_Screening Biological_Screening Physicochemical_Characterization->Biological_Screening Data_Analysis Data_Analysis Biological_Screening->Data_Analysis Antiviral_Assay Antiviral_Assay Biological_Screening->Antiviral_Assay Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Biological_Screening->Enzyme_Inhibition_Assay

Caption: Chemical structures and a hypothetical workflow for comparison.

G Inactive_Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Inactive_Cortisone->HSD11B1 Reduction Active_Cortisol Cortisol (Active) GR Glucocorticoid Receptor Active_Cortisol->GR HSD11B1->Active_Cortisol Metabolic_Effects Metabolic Effects (e.g., Gluconeogenesis) GR->Metabolic_Effects Inhibitor Adamantane Derivative (Inhibitor) Inhibitor->HSD11B1 Inhibition

Caption: Simplified signaling pathway of 11β-HSD1 and its inhibition.

Conclusion and Future Directions

Future research should focus on the direct, side-by-side comparison of these two compounds in a panel of relevant biological assays. Such studies would provide definitive data on their relative potency, selectivity, and overall potential as therapeutic agents. The detailed protocols provided in this guide offer a starting point for such investigations. The findings from these studies will not only elucidate the specific structure-activity relationships for this pair of molecules but also contribute to the broader understanding of the role of the adamantane scaffold in drug design.

References

  • Mathur, A., Beare, A. S., & Reed, S. E. (Year). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Source.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Bio-protocol. (2022). Antiviral assay. Retrieved from [Link]

  • ScienceOpen. (n.d.). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Retrieved from [Link]

  • PMC. (n.d.). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Retrieved from [Link]

  • PMC. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments. Retrieved from [Link]

  • PMC. (2021). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]

  • PMC. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen. Retrieved from [Link]

  • Akishina, et al. (Year). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • MDPI. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • ScienceDirect. (n.d.). Inhibition of 11B-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target. Retrieved from [Link]

  • ResearchGate. (2025). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Retrieved from [Link]

  • Royal Society of Chemistry. (Year). The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). The corresponding response surface of 3-hydroxy-1-adamantanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (Year). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (Year). 1-Acetyl-3-hydroxyadamantane and 1-carboxy-3-hydroxyadamantane.
  • eScholarship. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses. Retrieved from [Link]

  • PubMed. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry.
  • MDPI. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. Retrieved from [Link]

  • PMC. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Frontiers in Pharmacology. Retrieved from [Link]

  • PMC. (Year). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports.
  • SciSpace. (Year). The mechanism and structure-activity relationship of amide bond formation by silane derivatives: a computational study. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Retrieved from [Link]

  • MDPI. (Year). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • PubChem. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]

  • PMC. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • PubChem. (n.d.). 1-Carboxy-3-adamantanol. Retrieved from [Link]

  • MDPI. (Year). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules.
  • ResearchGate. (2025). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Retrieved from [Link]

  • Molbase. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Computational Docking Studies for 3-Hydroxyadamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of computational docking studies, using 3-Hydroxyadamantane-1-carboxamide as a case study. It is designed for researchers, scientists, and drug development professionals who utilize molecular docking as a tool for hit identification and lead optimization. We will delve into the causality behind experimental choices, establish a self-validating system, and compare the performance of widely-used docking platforms.

The unique physicochemical properties of adamantane derivatives have cemented their role in modern drug discovery. The rigid, three-dimensional scaffold of adamantane can enhance a molecule's lipophilicity and metabolic stability, making it a valuable moiety for improving the pharmacokinetic profile of drug candidates.[1] 3-Hydroxyadamantane-1-carboxamide, a representative of this class, serves as an excellent candidate to illustrate a rigorous docking validation workflow.

For this guide, we will use the well-characterized Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro) as our target protein. Mpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[2][3] The abundance of publicly available crystal structures and inhibitor data for Mpro provides an ideal platform for validating our computational methodology.

The Imperative of Docking Validation

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein, estimating its binding affinity.[4] However, the predictions of in silico models are not infallible and require rigorous experimental validation.[4] Docking scores should be viewed as a tool for prioritization rather than a precise prediction of binding strength.[4] Therefore, a robust validation strategy is paramount to ensure the reliability of docking results before committing resources to experimental testing.

Target and Ligand Selection: A Grounded Approach

A successful docking study begins with the careful selection of the protein target and a well-curated set of ligands.

Protein Target: SARS-CoV-2 Main Protease (PDB ID: 6Y2F)

We have selected the crystal structure of SARS-CoV-2 Mpro in complex with an α-ketoamide inhibitor (PDB ID: 6Y2F).[5][6] This high-resolution (1.95 Å) structure provides a detailed view of the active site and the interactions with a bound ligand, which is crucial for our validation process.[5]

Ligand Set

Our ligand set is designed to rigorously test various aspects of the docking programs' performance:

  • Molecule of Interest: 3-Hydroxyadamantane-1-carboxamide.

  • Co-crystallized Ligand: The α-ketoamide inhibitor present in the 6Y2F crystal structure, referred to as O6K.[7] This ligand is essential for the redocking validation.

  • Known Mpro Inhibitors: A set of compounds with experimentally determined IC50 values against SARS-CoV-2 Mpro. This set will be used to assess the correlation between docking scores and experimental binding affinities.

  • Decoy Molecules: A set of molecules with similar physicochemical properties to the known inhibitors but are presumed to be inactive.[8] These are crucial for evaluating the ability of the docking programs to distinguish between binders and non-binders.

Comparative Docking Software

To provide a comprehensive comparison, we will utilize three widely recognized docking programs, each employing different search algorithms and scoring functions:

  • AutoDock Vina: A popular, open-source docking program known for its speed and accuracy.[9]

  • GOLD (Genetic Optimisation for Ligand Docking): A genetic algorithm-based program that allows for flexibility of the protein side chains in the active site.[10]

  • Glide (Grid-based Ligand Docking with Energetics): A comprehensive docking suite that uses a series of hierarchical filters to explore ligand poses.[4]

A Step-by-Step Guide to Docking and Validation

This section provides a detailed, sequential protocol for preparing the protein and ligands, performing the docking, and validating the results.

PART 1: System Preparation

Proper preparation of the protein and ligand structures is a critical first step that directly impacts the quality of the docking results.[11]

  • Obtain the Protein Structure: Download the PDB file for 6Y2F from the RCSB Protein Data Bank.[5]

  • Initial Cleaning: Remove all water molecules and any other non-essential heteroatoms from the PDB file.[12] For this study, we will treat the protein as a monomer and remove the second chain.

  • Add Hydrogens: Add hydrogen atoms to the protein, ensuring that the protonation states of the amino acid residues are appropriate for a physiological pH of 7.4.[13]

  • Assign Charges: Assign partial charges to the protein atoms. For AutoDock, Gasteiger charges are typically used, while other programs may use different force fields.[14]

  • Define the Binding Site: The binding site for docking can be defined based on the co-crystallized ligand. A grid box encompassing the active site is generated, with the dimensions typically set to be large enough to allow for the free rotation of the ligand.[9]

  • Obtain Ligand Structures: The 2D structures of 3-Hydroxyadamantane-1-carboxamide, the known inhibitors, and the decoy molecules can be obtained from databases like PubChem or drawn using chemical drawing software.[15]

  • Generate 3D Conformations: Convert the 2D structures into 3D conformations.[11]

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy conformers.[11]

  • Assign Protonation States: Ensure that the protonation states of the ligands are appropriate for a physiological pH of 7.4.[16]

  • Define Rotatable Bonds: Identify the rotatable bonds in each ligand. This is crucial for allowing conformational flexibility during docking.[14]

PART 2: The Docking Workflow

The following diagram illustrates the general workflow for a computational docking study.

Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Validation & Analysis protein_prep Protein Preparation (PDB: 6Y2F) autodock AutoDock Vina protein_prep->autodock gold GOLD protein_prep->gold glide Glide protein_prep->glide ligand_prep Ligand Preparation (Actives & Decoys) ligand_prep->autodock ligand_prep->gold ligand_prep->glide redocking Redocking & RMSD Calculation autodock->redocking gold->redocking glide->redocking pose_analysis Binding Pose Analysis redocking->pose_analysis score_correlation Score vs. Affinity Correlation pose_analysis->score_correlation enrichment Enrichment Analysis score_correlation->enrichment final_comparison final_comparison enrichment->final_comparison Compare Software Performance

Caption: A generalized workflow for computational docking and validation.

PART 3: A Multi-faceted Validation Strategy

A single validation metric is often insufficient. Therefore, we employ a multi-pronged approach to robustly assess the performance of each docking program.

The first and most fundamental validation step is to assess the ability of the docking program to reproduce the experimentally determined binding mode of the co-crystallized ligand.[17]

Protocol:

  • Dock the co-crystallized ligand (O6K) back into the active site of Mpro using each of the three docking programs.

  • Superimpose the lowest energy docked pose with the crystallographic pose.

  • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystallographic poses. An RMSD value of less than 2.0 Å is generally considered a successful redocking.[17]

Beyond a simple RMSD value, a qualitative analysis of the binding poses of our molecule of interest and the known inhibitors is essential.

Protocol:

  • Visually inspect the top-ranked poses for 3-Hydroxyadamantane-1-carboxamide and the known inhibitors.

  • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the active site residues of Mpro.

  • Compare these interactions with those observed in the crystal structure of the co-crystallized ligand and with published structure-activity relationship (SAR) data. Plausible binding modes should be consistent with known SAR.

A reliable docking program should ideally rank compounds with higher experimental binding affinity more favorably (i.e., with lower docking scores).

Protocol:

  • Dock the set of known Mpro inhibitors with their corresponding experimental IC50 values.

  • Plot the docking scores from each program against the experimental pIC50 (-log(IC50)) values.

  • Calculate a correlation coefficient (e.g., Pearson's or Spearman's) to quantify the relationship between the docking scores and experimental affinities. A strong correlation suggests that the scoring function can effectively rank compounds by their potency.

Virtual screening aims to enrich a list of candidate molecules with true binders. Enrichment analysis assesses the ability of a docking program to distinguish known active compounds from a set of decoy molecules.[8]

Protocol:

  • Create a combined library of the known Mpro inhibitors and the generated decoy molecules.

  • Dock the entire library using each of the three docking programs.

  • Rank all the molecules based on their docking scores.

  • Calculate the enrichment factor (EF) at different percentages of the ranked database. The EF is the ratio of the proportion of actives found in a certain top fraction of the ranked list to the proportion of actives in the entire dataset. A higher EF indicates better enrichment.

The following diagram illustrates the logic of the validation process:

Validation Logic cluster_validation_steps Validation Metrics start Docking Results redocking Redocking RMSD < 2.0 Å? start->redocking pose_analysis Plausible Binding Pose? redocking->pose_analysis Yes fail Low Confidence - Re-evaluate Protocol redocking->fail No correlation Good Score-Affinity Correlation? pose_analysis->correlation Yes pose_analysis->fail No enrichment High Enrichment Factor? correlation->enrichment Yes partial_success Moderate Confidence - Proceed with Caution correlation->partial_success No enrichment->partial_success No success High Confidence in Docking Protocol enrichment->success Yes

Sources

A Comparative Efficacy Analysis of Novel Adamantane Derivatives: Benchmarking 3-Hydroxyadamantane-1-carboxamide Against Memantine for NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The adamantane scaffold is a privileged structure in medicinal chemistry, renowned for its utility in developing therapeutics for a range of neurological disorders.[1][2] This guide presents a comprehensive framework for benchmarking the efficacy of a novel derivative, 3-Hydroxyadamantane-1-carboxamide (referred to herein as "Compound-X"), against the clinically approved drug, Memantine.[3] Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used to manage moderate-to-severe dementia associated with Alzheimer's disease.[4][5] The core of its therapeutic action lies in mitigating glutamatergic excitotoxicity without disrupting normal synaptic transmission.[6][7] This guide provides detailed, field-proven protocols for in vitro characterization, enabling researchers to objectively assess the potency, kinetics, and neuroprotective potential of Compound-X relative to this gold-standard comparator.

Section 1: Mechanistic Framework: Targeting Glutamatergic Excitotoxicity

The overstimulation of NMDA receptors by the neurotransmitter glutamate is a key pathological process in neurodegenerative diseases, leading to excessive calcium (Ca2+) influx and subsequent neuronal cell death—a phenomenon known as excitotoxicity.[7][8] An ideal therapeutic agent must selectively block this pathological, tonic activation of NMDA receptors while preserving the transient, physiological activation required for learning and memory.[5][6]

Memantine's Mechanism of Action: Memantine is a low-affinity, uncompetitive, and voltage-dependent open-channel blocker.[5][6] This means it only enters and blocks the NMDA receptor's ion channel when it is open due to glutamate binding and postsynaptic depolarization. Its rapid off-rate kinetics ensure that it does not interfere with normal, transient synaptic signaling.[6] It also shows a preference for extrasynaptic NMDA receptors, which are more commonly associated with excitotoxicity.[6]

Hypothesized Mechanism of Compound-X: 3-Hydroxyadamantane-1-carboxamide (Compound-X) shares the core adamantane structure of Memantine but is functionalized with hydroxyl and carboxamide groups. These modifications may alter its binding affinity, kinetics, and selectivity for different NMDA receptor subunits (e.g., GluN2A vs. GluN2B), potentially offering an improved therapeutic window. The primary hypothesis is that Compound-X will function as an uncompetitive NMDA receptor antagonist, with its efficacy benchmarked against Memantine.

NMDA_Receptor_Antagonism Fig. 1: Mechanism of Uncompetitive NMDA Receptor Antagonism cluster_0 Postsynaptic Neuron cluster_1 Synaptic Cleft NMDA_Receptor {NMDA Receptor (Closed)|Mg²⁺ block} NMDA_Receptor_Open {NMDA Receptor (Open)|Glutamate & Glycine Bound} Ion_Channel Ion Channel NMDA_Receptor_Open->Ion_Channel Opens Ca_Influx Excessive Ca²⁺ Influx Ion_Channel->Ca_Influx Permeates Glutamate Glutamate (Pathological Excess) Glutamate->NMDA_Receptor_Open Binds Memantine Memantine Memantine->Ion_Channel Blocks (Uncompetitive) CompoundX Compound-X CompoundX->Ion_Channel Blocks (Uncompetitive) Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity

Caption: Uncompetitive antagonists like Memantine and Compound-X block the open ion channel.

Section 2: In Vitro Benchmarking of Receptor Potency and Kinetics

To quantitatively compare Compound-X and Memantine, the gold-standard methodology is automated patch-clamp electrophysiology. This technique provides high-throughput, precise measurements of ion channel activity in response to agonist and antagonist application.

Causality Behind Experimental Choices:

  • Cell Line: HEK293 cells stably expressing specific human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) are used. This allows for the assessment of subunit selectivity, a critical factor as different subunits have distinct roles in physiology and pathology.[9]

  • Assay Type: Automated patch-clamp is chosen over manual methods for its higher throughput and reproducibility, which are essential for generating robust concentration-response curves.

  • Measurement: We measure the half-maximal inhibitory concentration (IC50) to determine potency. A lower IC50 value indicates a more potent compound.[10]

Protocol 1: Automated Patch-Clamp Electrophysiology

Objective: To determine and compare the IC50 values of Compound-X and Memantine on specific NMDA receptor subtypes.

Methodology:

  • Cell Culture: HEK293 cells stably co-expressing human GluN1 and GluN2A subunits are cultured to 70-90% confluency.

  • Cell Preparation: Cells are harvested and prepared according to the automated patch-clamp platform's specific protocol (e.g., Sophion QPatch or Nanion SyncroPatch).

  • Compound Preparation: Prepare stock solutions of Memantine and Compound-X in a suitable solvent (e.g., DMSO). Create a dilution series (e.g., 8-point, 3-fold dilutions) in extracellular buffer to generate a concentration-response curve. The final DMSO concentration should be kept below 0.1%.

  • Assay Execution:

    • Cells are captured, and a whole-cell patch-clamp configuration is established.

    • A baseline NMDA-evoked current is established by applying a saturating concentration of glutamate (e.g., 100 µM) and co-agonist glycine (e.g., 30 µM).

    • The diluted test compounds (Memantine or Compound-X) are applied at increasing concentrations, followed by the agonist solution to measure the degree of inhibition.

    • A full washout step is performed between compound applications to ensure receptor recovery.

  • Data Analysis:

    • The peak current at each antagonist concentration is normalized to the maximum agonist-evoked current.

    • The normalized data is fitted to a four-parameter logistic equation to determine the IC50 value and Hill slope.

Data Presentation: Comparative Potency
CompoundTarget ReceptorIC50 (µM) [Mean ± SEM]Hill Slope
Memantine hGluN1/GluN2A1.2 ± 0.15~1.0
Compound-X hGluN1/GluN2A(Experimental Data)(Experimental Data)
Memantine hGluN1/GluN2B2.5 ± 0.21~1.0
Compound-X hGluN1/GluN2B(Experimental Data)(Experimental Data)

Note: Data for Memantine is representative.[10] Data for Compound-X is to be determined experimentally.

Section 3: Assessing Neuroprotective Efficacy in a Cellular Model

Moving from target engagement to a functional outcome, the next critical step is to assess whether Compound-X can protect neurons from glutamate-induced excitotoxicity.[11] This is a more physiologically relevant measure of efficacy.

Causality Behind Experimental Choices:

  • Model System: Primary cortical neurons or human iPSC-derived neurons are used as they form synaptic networks and exhibit excitotoxic responses that closely mimic in vivo conditions.[12][13]

  • Insult: A high concentration of glutamate is used to induce excitotoxicity, providing a robust and reproducible model of neuronal damage.[11][14]

  • Endpoint: Cell viability is measured using assays like LDH release (measures membrane damage) or Calcein-AM/Propidium Iodide staining (live/dead imaging). This provides a direct quantitative measure of neuroprotection.[11]

Protocol 2: Glutamate-Induced Excitotoxicity Assay

Objective: To determine the neuroprotective efficacy (EC50) of Compound-X compared to Memantine in a neuronal culture model.

Methodology:

  • Cell Culture: Plate primary rat cortical neurons or iPSC-derived neurons in 96-well plates and culture until mature synaptic networks are formed (typically 12-14 days in vitro).[14]

  • Compound Pre-treatment: Treat the neuronal cultures with a dilution series of Compound-X or Memantine for 1-2 hours prior to the glutamate insult. Include a "vehicle only" control.

  • Excitotoxic Insult: Add a toxic concentration of L-glutamate (e.g., 50-100 µM) to all wells except the "no insult" control group. Co-incubate for 24 hours.[11]

  • Viability Assessment (LDH Assay):

    • Collect a sample of the cell culture supernatant from each well.

    • Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance, which is proportional to the amount of cell death.

  • Data Analysis:

    • Calculate the percentage of neuroprotection for each compound concentration relative to the "glutamate only" (0% protection) and "no insult" (100% protection) controls.

    • Plot the percentage of neuroprotection against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50).

Excitotoxicity_Workflow Fig. 2: Experimental Workflow for Neuroprotection Assay A 1. Culture Primary or iPSC-Derived Neurons (12-14 DIV) B 2. Pre-treat with Compound-X or Memantine (Concentration Series) A->B Add Compounds C 3. Induce Excitotoxicity with L-Glutamate B->C Add Glutamate D 4. Incubate for 24 Hours C->D E 5. Assess Cell Viability (e.g., LDH Assay) D->E Measure LDH Release F 6. Data Analysis: Calculate EC50 E->F

Caption: A streamlined workflow for assessing compound-mediated neuroprotection.

Data Presentation: Comparative Neuroprotection
CompoundNeuroprotective EC50 (µM) [Mean ± SEM]
Memantine (Experimental Data)
Compound-X (Experimental Data)

Section 4: Comparative Summary and Future Directions

This guide outlines a rigorous, two-stage process for benchmarking the efficacy of 3-Hydroxyadamantane-1-carboxamide against Memantine. The initial electrophysiology experiments provide a direct comparison of potency at the molecular target, while the subsequent neuroprotection assay validates this activity in a functional, disease-relevant cellular context.

ParameterMemantine (Reference)3-Hydroxyadamantane-1-carboxamide (Compound-X)Rationale
Target Potency (IC50) ~1-3 µMTo be determinedMeasures direct interaction with the NMDA receptor.
Neuroprotection (EC50) To be determinedTo be determinedMeasures functional outcome in a cell-based disease model.
Subunit Selectivity ModerateTo be determinedMay predict differences in therapeutic window and side-effect profile.

Future Directions: A favorable profile for Compound-X (e.g., higher potency and/or superior neuroprotection) would warrant further investigation. Subsequent steps should include:

  • Selectivity Profiling: Screening against a panel of other receptors (e.g., AMPA, Kainate, 5-HT3) to ensure a clean off-target profile.[15]

  • ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy: Testing in established animal models of neurodegeneration to confirm that the in vitro efficacy translates to a preclinical setting.

By following the methodologies detailed in this guide, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the continued development of novel adamantane derivatives as potential neuroprotective agents.

References

  • Title: Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works Source: GoodRx Health URL: [Link]

  • Title: Adamantane - A Lead Structure for Drugs in Clinical Practice Source: PubMed URL: [Link]

  • Title: Memantine Psychopharmacology: Mechanism, Clinical Use, and Safety Source: Psych Scene Hub URL: [Link]

  • Title: What is the mechanism of Memantine hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Memantine Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Memantine Source: Wikipedia URL: [Link]

  • Title: Adamantane – A Lead Structure for Drugs in Clinical Practice Source: Ingenta Connect URL: [Link]

  • Title: Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions Source: Pre-print server or institutional repository. URL: [Link]

  • Title: Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Source: Journal of Chemical Health Risks URL: [Link]

  • Title: In vitro neurology assays Source: InnoSer URL: [Link]

  • Title: Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening Source: PLOS One URL: [Link]

  • Title: Excitotoxicity in vitro assay Source: Innoprot URL: [Link]

  • Title: Cell-Based Assays to Assess Neuroprotective Activity Source: Springer Nature Experiments URL: [Link]

  • Title: Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons Source: FUJIFILM Wako Chemicals URL: [Link]

  • Title: In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino Source: PMC - PubMed Central URL: [Link]

  • Title: Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists...as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists Source: PubMed Central URL: [Link]

  • Title: Single factor test study of 3-hydroxy-1-adamantanecarboxylic acid Source: ResearchGate URL: [Link]

  • Title: Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons Source: FujiFilm Cellular Dynamics URL: [Link]

  • Title: NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro Source: Journal of Neuroscience URL: [Link]

  • Title: Esmethadone (REL-1017) Compares With NMDA Receptor Antagonists in FLIPR-Ca2+ Assay Source: ResearchGate URL: [Link]

  • Title: Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection Source: MDPI URL: [Link]

  • Title: Practical and Scalable Synthesis of 1,3-Adamantanediol Source: ACS Publications URL: [Link]

  • Title: Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists... Source: PubMed URL: [Link]

  • Title: Comparison of antibody assays in anti-NMDAR encephalitis Source: Sinapsi URL: [Link]

  • Title: Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors Source: ResearchGate URL: [Link]

  • Title: Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors Source: PMC - PubMed Central URL: [Link]

Sources

Safety Operating Guide

3-Hydroxyadamantane-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 3-Hydroxyadamantane-1-carboxamide .

Note to Researchers: This compound is a structural derivative of 3-hydroxyadamantane-1-carboxylic acid (CAS 42711-75-1).[1] As specific Safety Data Sheets (SDS) for the amide variant are often limited in public databases, this protocol synthesizes hazard data from its direct precursors and homologous adamantane derivatives to ensure a conservative, maximum-safety approach.[1]

Chemical Profile & Hazard Identification

Before disposal, you must validate the waste stream properties.[2] Adamantane derivatives are lipophilic cage structures known for environmental persistence.

Property Data / Characteristic
Chemical Name 3-Hydroxyadamantane-1-carboxamide
Physical State Solid (Crystalline powder, typically white/off-white)
Solubility Soluble in DMSO, Methanol; Poorly soluble in water.[1][3]
Primary Hazards Irritant (Skin/Eye/Respiratory) .[4][5] Bioaccumulative potential.[5]
GHS Classification Warning H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE).[1][5][6]
RCRA Status (US) Non-Listed . Not a P-list or U-list waste. Must be characterized for flammability if in solvent solution.[1][7]

Pre-Disposal Stabilization

Do not dispose of this compound directly into laboratory drains. Adamantane cages are resistant to biodegradation in standard water treatment facilities.

A. Solid Waste (Pure Compound)
  • Quenching: Not required. The amide functionality is chemically stable under ambient conditions.

  • Packaging: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label clearly as "Non-Halogenated Organic Solid."

B. Solution Waste (Mother Liquors/Reaction Mixtures)
  • Segregation: If dissolved in halogenated solvents (DCM, Chloroform), segregate into Halogenated Waste . If dissolved in non-halogenated solvents (Methanol, DMSO, Ethyl Acetate), segregate into Non-Halogenated Waste .[1]

  • Precipitation (Optional): If you have a large volume of aqueous waste containing the product, attempt to crash out the solid using a brine wash or pH adjustment, filter the solid for solid waste disposal, and treat the filtrate as aqueous waste.[1]

Disposal Decision Matrix

The following workflow illustrates the logical decision path for disposing of 3-Hydroxyadamantane-1-carboxamide based on its physical state.

DisposalWorkflow Start Waste Generation: 3-Hydroxyadamantane-1-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Bin: Non-Halogenated Organic Solid Solid->BinSolid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens BinHalo Bin: Halogenated Organic Liquid Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Liquid NonHalo->BinNonHalo Incineration DESTINATION: High-Temp Incineration BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration

Figure 1: Decision matrix for segregating adamantane-derivative waste streams.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal

Objective: Prepare solid 3-hydroxyadamantane-1-carboxamide for thermal destruction.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If handling fine powder, use a NIOSH N95 respirator or work inside a fume hood to prevent inhalation (H335).

  • Container Selection: Use a chemically compatible container (Amber glass or HDPE).

  • Transfer: Transfer the solid waste into the container. Do not fill beyond 90% capacity.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "3-Hydroxyadamantane-1-carboxamide (Solid)"[1]

    • Hazard Checkbox: Irritant.[3][8]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Protocol B: Spill Cleanup (Emergency Response)

Objective: Safely contain and remove an accidental release in the lab.

  • Isolate: Evacuate immediate area if dust is airborne.

  • Protect: Don PPE (Gloves, Goggles, N95 Mask).

  • Contain:

    • Dry Spill: Cover with a damp paper towel to prevent dust dispersion. Sweep carefully into a dustpan.

    • Wet Spill: Absorb with vermiculite or standard spill pads.

  • Clean: Wipe the surface with Ethanol (70%) or Acetone . The compound is soluble in organic solvents, making them more effective than water for final decontamination.

  • Dispose: Place all cleanup materials (gloves, towels, spill pads) into the Solid Hazardous Waste bin.

Regulatory & Compliance Context (RCRA)

While 3-Hydroxyadamantane-1-carboxamide is not explicitly listed on the EPA's P-list or U-list, it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Waste Code Assignment:

    • If pure: Assign Non-Regulated Chemical Waste (unless your local municipality requires a generic organic code).

    • If in Acetone/Methanol: Assign D001 (Ignitable).[7][9]

    • If in DCM: Assign F002 (Spent Halogenated Solvent).

  • Destruction Method: The only acceptable disposal method for adamantane derivatives is High-Temperature Incineration .[1] This ensures the breakdown of the stable adamantane cage structure, preventing environmental bioaccumulation.

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

  • PubChem. Compound Summary: Adamantane Derivatives Toxicity Profile. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 3-Hydroxyadamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Hydroxyadamantane-1-carboxamide (CAS: 503291-53-0) is a critical bicyclic intermediate used primarily in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Saxagliptin [1].[1][2]

As a rigid, cage-like adamantane derivative, this compound typically presents as a white to off-white crystalline powder. While it is chemically stable, its handling presents specific occupational hygiene challenges—primarily related to particulate inhalation and mucous membrane irritation .

This guide moves beyond generic safety advice, providing a validated operational framework for researchers scaling up from milligram to gram-scale synthesis.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." The safety profile of adamantane derivatives is dictated by their lipophilicity and physical state.

The Hazard Triad (GHS Classification Basis)

Based on structural analogs (Adamantane-1-carboxylic acid) and available safety data [2, 3], the primary hazards are:

Hazard ClassH-CodeOperational Implication
Skin Irritation H315 The compound is lipophilic; it can bind to skin oils, causing dermatitis.
Eye Irritation H319 Fine dust can cause mechanical and chemical irritation to the cornea.
STOT-SE H335 Specific Target Organ Toxicity (Single Exposure): Inhalation of dust irritates the respiratory tract.

Critical Insight: Adamantane powders are often electrostatic. They "fly" easily during weighing, significantly increasing the risk of inhalation exposure even without visible dust clouds.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Engineering controls (Fume Hoods) are always the primary defense; PPE is the secondary barrier.

Protection ZoneStandard SpecificationTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm min) Latex is insufficient for organic synthesis intermediates. For prolonged handling or solution preparation (e.g., in DMSO/Methanol), use Double Gloving .
Eye Protection Chemical Safety Goggles Standard safety glasses with side shields are acceptable only if handling sealed vessels. For weighing/transferring open powder, goggles are required to seal against airborne dust.
Body Protection Lab Coat (Poly/Cotton) + Tyvek Sleeves Adamantane dust clings to fabrics. Disposable Tyvek sleeves prevent cross-contamination of street clothes or wrists.
Respiratory N95 / P100 (If outside hood) Primary: Handle inside a certified Chemical Fume Hood. Secondary: If hood work is impossible, a fit-tested N95 or P100 respirator is mandatory [4].

Operational Workflow: Step-by-Step Protocol

Phase 1: Preparation & Engineering Controls
  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Adamantane derivatives are prone to static charge, which causes powder scattering.

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Solvent Readiness: If dissolving immediately, have the solvent (e.g., Methanol, DCM) pre-measured to minimize the time the solid is dry and airborne.

Phase 2: Safe Weighing & Transfer Logic
  • The "Closed Transfer" Rule: Never transport an open weighing boat across the lab.

  • Technique:

    • Tare the vial/flask with its lid on.

    • Open container inside the hood.

    • Transfer solid.

    • Close container before removing from the hood.

Phase 3: Decontamination
  • Dry Wipe First: Do not immediately spray water on spilled powder; this can create a sticky paste that spreads. Wipe powder with a dry Kimwipe first.

  • Solvent Wash: Clean the surface with a paper towel dampened with 70% Ethanol or Isopropanol .

  • Glove Removal: Perform "beak method" doffing immediately after cleanup to avoid contaminating door handles or keyboards.

Visualizing the Safety Logic

Diagram 1: Respiratory Protection Decision Tree

This logic gate ensures you apply the correct hierarchy of controls before relying on a mask.

RespiratoryLogic Start Start: Handling Solid 3-Hydroxyadamantane-1-carboxamide CheckHood Is a Certified Fume Hood Available? Start->CheckHood HoodYes Work inside Hood (Sash at proper height) CheckHood->HoodYes Yes HoodNo Is the quantity > 10 mg? CheckHood->HoodNo No Respirator REQUIRED: Fit-Tested N95 or P100 Respirator + Safety Goggles HoodNo->Respirator Yes (>10mg) Engineering STOP WORK Relocate to ventilated area HoodNo->Engineering No (Trace amount) Respirator->HoodYes If possible

Caption: Decision logic for selecting respiratory protection based on engineering control availability and quantity.

Diagram 2: The "Clean-Dirty" Workflow

This workflow prevents the common error of spreading chemical residue from the balance to the rest of the lab.

Workflow Prep 1. Don PPE (Double Glove) Zone 2. Enter 'Hot Zone' (Fume Hood) Prep->Zone Task 3. Weighing & Transfer Zone->Task OuterGlove 4. Remove Outer Gloves (Dirty) Task->OuterGlove Post-Handling Seal 5. Seal Vessel OuterGlove->Seal Exit 6. Exit Hood (Clean Inner Gloves) Seal->Exit

Caption: The "Double-Glove" technique ensures that the gloves touching the chemical never touch the vessel exterior or lab surfaces.

Disposal & Emergency Procedures

Waste Disposal[3][4][5][6][7]
  • Solid Waste: Dispose of contaminated paper towels, weighing boats, and gloves in Solid Hazardous Waste (Trace Organics) .

  • Liquid Waste: If dissolved, dispose of in the Non-Halogenated Organic Solvent stream (unless dissolved in DCM/Chloroform, then Halogenated).

  • Regulatory Note: Always adhere to local EHS regulations (e.g., RCRA in the US). Do not flush down the drain [5].

Emergency Response
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][4][5] Lift eyelids to ensure powder is washed out.

  • Skin Contact: Wash with soap and water.[3][4] Do not use alcohol/solvents on skin, as this may increase absorption.

  • Spill (Powder):

    • Alert nearby personnel.

    • Dampen a pad with water (to prevent dust).

    • Wipe up gently.[5]

    • Place waste in a sealed bag.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Adamantane derivatives. Retrieved from [Link]

  • NIOSH (2019). NIOSH Pocket Guide to Chemical Hazards: Respirator Recommendations. Centers for Disease Control and Prevention.[6] Retrieved from [Link][7]

  • U.S. EPA. Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.